molecular formula C25H26O10 B1680743 Sakyomicin A CAS No. 86413-75-4

Sakyomicin A

Cat. No.: B1680743
CAS No.: 86413-75-4
M. Wt: 486.5 g/mol
InChI Key: CKZNKYSWWCSICZ-ZDPMPSPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sakyomicin A is an inhibitor of reverse transcriptase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86413-75-4

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

(2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1

InChI Key

CKZNKYSWWCSICZ-ZDPMPSPESA-N

SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sakyomicin A; 

Origin of Product

United States

Foundational & Exploratory

Sakyomicin A: A Technical Guide to Its Discovery, Isolation, and Characterization from Nocardia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of Actinomycetes

The genus Nocardia, a member of the actinomycetes, represents a prolific and historically significant source of novel bioactive secondary metabolites. These filamentous bacteria, found ubiquitously in terrestrial and aquatic environments, are responsible for a significant portion of the antibiotics currently in clinical use.[1][2] Their complex genetic makeup and biosynthetic capabilities continue to make them a focal point for natural product discovery in the ongoing search for new therapeutic agents.[3] This guide provides an in-depth technical overview of the discovery, isolation, and characterization of Sakyomicin A, a quinone-type antibiotic derived from a Nocardia species, intended for researchers, scientists, and drug development professionals.

Sakyomicin A belongs to the angucycline class of antibiotics, characterized by a benz[a]anthracene skeleton. First reported in the early 1980s, it, along with its congeners Sakyomicins B, C, and D, was isolated from the fermentation broth of a newly identified soil isolate, Nocardia sp. strain M-53. These compounds demonstrated notable activity against Gram-positive bacteria, marking them as compounds of interest for further investigation. This guide will detail the methodologies for the cultivation of the producing organism, the extraction and purification of Sakyomicin A, and the analytical techniques employed for its structural elucidation and biological characterization.

Part 1: Cultivation and Fermentation of Nocardia sp. M-53

The successful production of secondary metabolites from Nocardia is critically dependent on the optimization of fermentation conditions, including media composition, pH, temperature, and aeration. While the original discovery of Sakyomicin A does not provide an exhaustive list of media components, this section outlines a general yet effective approach to Nocardia fermentation, drawing from established practices for actinomycete cultivation.[1][4]

Strain Maintenance and Inoculum Development

Rationale: A stable and viable seed culture is paramount for reproducible fermentation outcomes. The initial stages of culture development are designed to generate a healthy biomass for inoculation into the production medium.

Protocol:

  • Strain Revival: Revive a cryopreserved vial of Nocardia sp. M-53 by thawing at room temperature and streaking onto a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Bennett's Agar.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days, or until well-developed colonies with characteristic aerial mycelia are observed. Nocardia are generally slow-growing, so patience is key.[5]

  • Seed Culture: Inoculate a single, well-isolated colony into a 250 mL baffled flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or a complex medium as outlined in Table 1).

  • Incubation of Seed Culture: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 3-5 days. The goal is to achieve a dense, homogenous culture.

Production Fermentation

Rationale: The production medium is designed to provide the necessary nutrients to support growth and, crucially, to induce the expression of the biosynthetic gene clusters responsible for Sakyomicin A production. The choice of carbon and nitrogen sources can significantly impact secondary metabolite yields.

Protocol:

  • Inoculation: Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. For laboratory-scale production, 2 L baffled flasks containing 500 mL of medium are suitable.

  • Fermentation Medium: While the exact medium for Nocardia sp. M-53 was not detailed, a rich medium containing complex carbon and nitrogen sources is a logical starting point. Refer to Table 1 for a representative production medium formulation.

  • Fermentation Parameters: Maintain the fermentation at 28-30°C with vigorous agitation (200-250 rpm) for 7-10 days. Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range for Nocardia growth (typically pH 6.8-7.4).[2]

  • Monitoring Production: The production of Sakyomicin A can be monitored by taking small aliquots of the fermentation broth at regular intervals (e.g., every 24 hours after day 3). The broth can be extracted with an organic solvent (e.g., ethyl acetate) and the extract analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Representative Media for Nocardia Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10-
Soluble Starch-20
Yeast Extract45
Malt Extract10-
Peptone-5
CaCO₃22
K₂HPO₄-1
MgSO₄·7H₂O-0.5
pH7.27.0

Note: This is a general-purpose medium. Optimization of carbon and nitrogen sources, as well as the addition of trace elements, may be required to maximize Sakyomicin A yield.

Part 2: Isolation and Purification of Sakyomicin A

The isolation of Sakyomicin A from the fermentation broth involves a multi-step chromatographic process designed to separate the target compound from other metabolites and media components. The original method employed a series of adsorption and size-exclusion chromatography steps.

Workflow for Sakyomicin A Isolation

Caption: Overall workflow for the isolation and purification of Sakyomicin A.

Extraction from Fermentation Broth

Rationale: The first step is to separate the Sakyomicin A from the aqueous fermentation broth. Amberlite XAD-2, a non-polar polymeric adsorbent resin, is an excellent choice for capturing hydrophobic molecules like angucyclines from aqueous solutions.

Protocol:

  • Harvesting: After the fermentation period, harvest the broth and separate the supernatant from the mycelial cake by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Adsorption: Pass the clarified supernatant through a column packed with Amberlite XAD-2 resin. The volume of resin should be approximately 1/10th the volume of the supernatant.

  • Washing: Wash the column with several column volumes of deionized water to remove salts and polar media components.

  • Elution: Elute the adsorbed compounds with methanol. The appearance of color in the eluate often indicates the elution of the target compounds. Collect the methanol fraction.

  • Concentration: Concentrate the methanol eluate under reduced pressure to yield a crude extract.

Silica Gel Column Chromatography

Rationale: Silica gel chromatography separates compounds based on their polarity. This step is crucial for removing compounds with significantly different polarities from Sakyomicin A.

Protocol:

  • Column Packing: Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable non-polar solvent system, such as a mixture of chloroform and methanol.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor their composition by TLC, visualizing the spots under UV light (254 nm and 365 nm). Sakyomicin A is a colored compound, which can aid in visual tracking.

  • Pooling: Combine the fractions containing the desired compound, as determined by TLC analysis.

Sephadex LH-20 Column Chromatography

Rationale: Sephadex LH-20 is a size-exclusion chromatography resin that is also capable of separating compounds based on polarity and aromaticity in organic solvents. This final polishing step is effective for separating closely related congeners (Sakyomicins B, C, and D) and removing any remaining impurities.

Protocol:

  • Column Preparation: Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol) and pack it into a column.

  • Sample Application: Concentrate the pooled fractions from the silica gel step and dissolve the residue in a small volume of the mobile phase. Carefully apply the sample to the top of the column.

  • Isocratic Elution: Elute the column with the same solvent used for packing (e.g., 100% methanol).

  • Fraction Collection and Analysis: Collect small fractions and analyze them by HPLC to assess purity.

  • Final Product: Combine the pure fractions containing Sakyomicin A and evaporate the solvent to obtain the purified compound.

Part 3: Structure Elucidation

The definitive structure of Sakyomicin A was determined through a combination of spectroscopic techniques, with single-crystal X-ray crystallography providing the unambiguous stereochemistry.

Spectroscopic Analysis

Rationale: A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is used to piece together the molecular structure, including connectivity and functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

X-ray Crystallography

Rationale: X-ray crystallography provides a three-dimensional model of the molecule as it exists in a crystal lattice, offering definitive proof of its absolute configuration.

Methodology Overview:

  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of Sakyomicin A. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to slowly evaporate, or using vapor diffusion techniques.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of the individual atoms can be determined and the final structure refined. The structure of Sakyomicin A was successfully elucidated using this method.

Part 4: Biological Activity

Sakyomicin A was initially identified based on its activity against Gram-positive bacteria. Subsequent studies have delved into its mechanism of action.

Antibacterial Activity

Sakyomicin A exhibits selective activity against Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) values from the original discovery are not provided, it is effective against organisms such as Bacillus subtilis and Staphylococcus aureus. The determination of MIC values is a standard method to quantify the potency of an antibiotic.

Table 2: Representative Antibacterial Activity Data for Angucycline Antibiotics

OrganismMIC Range (µg/mL)
Staphylococcus aureus0.1 - 10
Bacillus subtilis0.1 - 5
Enterococcus faecalis1 - 20
Escherichia coli>100

Note: This table provides a general range for angucycline antibiotics and is for illustrative purposes. The specific MIC values for Sakyomicin A would need to be determined experimentally.

Mechanism of Action

The biological activity of Sakyomicin A is attributed to its naphthoquinone moiety. Quinone-containing compounds are known to be redox-active and can generate reactive oxygen species (ROS), which can lead to cellular damage. Additionally, the planar aromatic structure of angucyclines allows them to intercalate with DNA, potentially interfering with replication and transcription.

Conclusion

Sakyomicin A stands as a testament to the continued potential of Nocardia as a source of novel and biologically active natural products. The methodologies outlined in this guide, from fermentation to isolation and characterization, provide a comprehensive framework for researchers interested in exploring this and other angucycline antibiotics. While the original literature provides a solid foundation, there remains ample opportunity for further research, including the optimization of production, the complete elucidation of its biosynthetic pathway, and a more thorough investigation of its pharmacological properties. The combination of classical microbiology and modern analytical techniques will undoubtedly continue to unlock the chemical diversity hidden within the genomes of these remarkable microorganisms.

References

  • Singh, R., Kumar, M., Mittal, A., & Mehta, P. K. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087. [Link]

  • Hassan, S. S. U., Shaikh, A. L., & Ahmad, V. U. (2020). Optimization of Fermentation Conditions for Production of Bioactive Metabolites Effective against Staphylococcus epidermidis by a newly Isolated Nocardiopsis chromatogenes Strain SH89 using the Response Surface Methodology. ResearchGate. [Link]

  • Yamin, B. M., & Razak, S. A. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Science Community Association. [Link]

  • Orr, W. A., & Belding, R. C. (1984). Cultivation of Nocardia spp. on chemically defined media for selective recovery of isolates from clinical specimens. Journal of Clinical Microbiology, 19(5), 633–636. [Link]

  • Eripogu, K. K., & Vaddavalli, R. (2023). Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes. bioRxiv. [Link]

  • Shomu's Biology. (2022, February 6). X-Ray Crystallography | Structural Biology Animation for CSIR NET & Life Science Exams. YouTube. [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Agilent. [Link]

  • Tietze, L. F., & Hertweck, C. (2021). The genus Nocardia as a source of new antimicrobials. The Journal of Antibiotics, 74(1), 1–18. [Link]

  • Hoshino, Y., & Ishikawa, J. (2018). Comparison of the biosynthetic gene clusters encoding (top) nocobactin NA and (bottom) novel terpenibactins. ResearchGate. [Link]

  • Smaoui, S., Mathieu, F., & Elleuch, L. (2014). Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization. BioMed Research International, 2014, 859872. [Link]

  • Lee, J. H., Lee, J. Y., Kim, Y. S., & Jung, J. H. (2010). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1279–1290. [Link]

  • Agilent Technologies. (2019, February 6). Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. ResearchGate. [Link]

  • Fathima, A., & Balamurugan, K. (2020). Siomycin A induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells. Oncology Letters, 20(4), 34. [Link]

  • Pinto, A. C., de Souza, M. C. B. V., & D'Almeida, V. (2017). NMR Studies of a Series of Shikimic Acid Derivatives. ResearchGate. [Link]

  • Kharel, M. K., & Rohr, J. (2011). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 28(5), 947–975. [Link]

  • Liu, X., et al. (2021). Bacillus subtilis revives conventional antibiotics against Staphylococcus aureus osteomyelitis. Nature Communications, 12(1), 2933. [Link]

  • Shomu's Biology. (2016, July 13). X ray crystallography basics explained | x ray diffraction. YouTube. [Link]

  • Campos, V. F., et al. (2015). Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells. Toxins, 7(10), 3974–3991. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link]

  • Patel, M. B., et al. (2018). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. ResearchGate. [Link]

  • Li, Y., et al. (2018). The organization of nocardamine biosynthetic gene cluster and the IdeR binding motif sequence. ResearchGate. [Link]

  • Al-Zereini, W. A. (2020). NMR ( 1 H-NMR and 13 C-NMR) spectral data of skimmianine compound. ResearchGate. [Link]

  • Monte, J., et al. (2023). Bacillus subtilis maintains antibiofilm activity against Staphylococcus aureus following adaptive laboratory evolution. bioRxiv. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Campos, V. F., et al. (2015). Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells. Toxins, 7(10), 3974–3991. [Link]

  • Fox, M. A., et al. (2022). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. Inorganic Chemistry, 61(34), 13389–13401. [Link]

  • Liu, X., et al. (2016). Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry. The ISME Journal, 10(7), 1729–1740. [Link]

  • Kim, Y., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Eripogu, K. K. (2023, July 24). Nocardia Genomes are a Large Reservoir of Diverse Gene Content, Biosynthetic Gene Clusters, and Species-specific Genes. YouTube. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Ghosh, A., et al. (2014). Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G. Journal of Clinical & Diagnostic Research, 8(8), DC01–DC04. [Link]

Sources

Sakyomicin A: Structural Elucidation, Biosynthetic Origin, and Pharmacological Potential

[1]

Executive Summary

Sakyomicin A (CAS: 86428-97-1) is a quinone-type antibiotic belonging to the angucycline class, originally isolated from the fermentation broth of Nocardia sp.[1] strain M-53.[1][2] Characterized by a benz[a]anthracene-1,7,12-trione core, it represents a significant scaffold in the study of polyketide-derived natural products.[1] While often co-isolated with its glycosylated congeners (Sakyomicins B, C, and D), Sakyomicin A is chemically defined as the aglycone moiety (C₁₉H₁₆O₈).[1] Its pharmacological profile is dominated by potent activity against Gram-positive bacteria, mediated primarily through redox-cycling mechanisms typical of quinone pharmacophores.[1]

This technical guide synthesizes the chemical properties, biosynthetic logic, and isolation methodologies of Sakyomicin A, designed for researchers in natural product chemistry and antimicrobial drug discovery.

Chemical Identity and Physicochemical Properties[3][4][5][6][7][8]

Sakyomicin A is an angucycline , a subclass of anthracycline antibiotics.[1] Unlike linear tetracyclines, angucyclines feature an angular arrangement of the four rings.

Structural Characterization

The core structure of Sakyomicin A is a tetrahydro-benz[a]anthracene derivative.[1] It is distinct due to its high degree of oxygenation and specific stereochemical configuration at the angular positions.

PropertyData
IUPAC Name (2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Molecular Formula C₁₉H₁₆O₈
Molecular Weight 372.33 g/mol
CAS Number 86428-97-1
Class Angucycline / Quinone Antibiotic
Appearance Orange-red crystalline powder
Solubility Soluble in DMSO, Methanol, Acetone, Ethyl Acetate; Insoluble in Water, Hexane
UV/Vis Maxima ~230 nm, ~320 nm, ~430 nm (Characteristic of quinone chromophores)
Structural Logic

The molecule possesses a "cage-like" hemiacetal or angular fusion that imparts rigidity.[1] The presence of the 1,4-quinone moiety (rings B/C) is the primary driver of its biological reactivity, serving as an electron acceptor in biological systems.

Biosynthetic Machinery (Type II PKS)

The biosynthesis of Sakyomicin A follows the paradigm of Type II Polyketide Synthase (PKS) assembly, common to aromatic polyketides produced by actinomycetes (Streptomyces and Nocardia spp.).

The Pathway[10][13]
  • Initiation: The Minimal PKS (Ketosynthase KS, Chain Length Factor CLF, and Acyl Carrier Protein ACP) condenses an acetyl-CoA starter unit with 9 malonyl-CoA extender units.[1]

  • Cyclization: The resulting decaketide chain undergoes regiospecific cyclization catalyzed by aromatases (ARO) and cyclases (CYC) to form the angular benz[a]anthracene skeleton.

  • Tailoring: Oxygenases introduce the hydroxyl groups, and specific reductases establish the stereochemistry at the angular positions (4a, 12b).

BiosynthesisStartAcetyl-CoA(Starter Unit)PolyketideNascent DecaketideChain (Beta-keto)Start->PolyketideMinimal PKS(KS/CLF/ACP)Malonyl9x Malonyl-CoA(Extender)Malonyl->PolyketideCyclizationAngucycline Core(Benz[a]anthracene)Polyketide->CyclizationARO/CYCOxidationTailoring Enzymes(Oxygenases/Reductases)Cyclization->OxidationPost-PKS ModsSakyomicinASakyomicin A(Aglycone)Oxidation->SakyomicinAGlycosylationGlycosyltransferases(GTs)SakyomicinA->Glycosylation+ Sugar (NDP-sugar)SakyomicinBSakyomicin B(Glycoside)Glycosylation->SakyomicinB

Figure 1: Biosynthetic logic of Sakyomicin assembly via Type II PKS machinery. Sakyomicin A serves as the aglycone core for further glycosylation.

Mechanism of Action: The Quinone Redox Cycle

Sakyomicin A exerts its antimicrobial effects primarily through its quinone moiety.[1] The mechanism is distinct from beta-lactams or aminoglycosides, focusing instead on oxidative stress and macromolecular damage.[1]

Redox Cycling & ROS Generation

The quinone core undergoes a one-electron reduction by bacterial flavoenzymes (e.g., NADPH:quinone oxidoreductase) to form a semiquinone radical.[1]

  • Reaction: Quinone + e⁻ → Semiquinone[1]•⁻

  • Oxidation: The semiquinone rapidly transfers the electron to molecular oxygen (O₂), regenerating the parent quinone and producing the superoxide anion (O₂•⁻).

  • Cascade: Superoxide dismutates to hydrogen peroxide (H₂O₂), which generates the highly destructive hydroxyl radical (OH•) via the Fenton reaction.

Electrophilic Alkylation

As a Michael acceptor, the quinone ring can form covalent adducts with nucleophilic residues (cysteine thiols) on essential bacterial proteins, inactivating enzymes involved in DNA replication or cell wall synthesis.[1]

Target Spectrum:

  • Primary: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).[1]

  • Secondary: Weak activity against Gram-negatives due to the impermeability of the outer membrane to hydrophobic quinones.

Experimental Protocols: Isolation and Purification

This protocol is derived from the foundational methodologies established for angucycline isolation from Nocardia species (e.g., Nagatsu et al.).[1]

Reagents Required[1][2][8][14]
  • Solvents: Acetone (AR grade), Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃).[1]

  • Stationary Phases: Silica Gel 60 (0.063-0.200 mm), Sephadex LH-20.[1]

  • Detection: UV lamp (254/365 nm), TLC plates (Silica gel 60 F254).[1]

Workflow: The "Nagatsu Protocol" Adaptation
Step 1: Fermentation and Extraction
  • Culture: Cultivate Nocardia sp. (strain M-53) in production medium (Glucose 1%, Starch 1%, Soybean meal 1%) for 72–96 hours at 28°C.[1]

  • Harvest: Separate mycelium from broth via centrifugation or filtration.

    • Note: Sakyomicins are hydrophobic and often associated with the mycelial cell mass.

  • Lysis/Extraction: Extract the mycelial cake with Acetone (1:5 w/v) to lyse cells and solubilize the quinones. Filter and evaporate acetone to an aqueous residue.[1]

  • Partition: Extract the aqueous residue with Ethyl Acetate (3x) at pH 7.0. Combine organic layers and dry over anhydrous Na₂SO₄.

Step 2: Chromatographic Fractionation[1]
  • Silica Gel Column:

    • Load the crude extract onto a Silica Gel 60 column packed in Chloroform.

    • Gradient Elution: 100% CHCl₃ → 95:5 CHCl₃:MeOH → 90:10 CHCl₃:MeOH.

    • Monitoring: Collect fractions and monitor via TLC. Sakyomicin A appears as an orange/yellow spot (Rf ~0.4 in CHCl₃:MeOH 10:1).[1]

  • Sephadex LH-20 Purification (Critical Step):

    • Purpose: Removes lower molecular weight impurities and separates based on molecular size/shape.[1]

    • Dissolve the active fraction in a minimal volume of MeOH.

    • Load onto Sephadex LH-20 column equilibrated with MeOH.[1]

    • Elute with 100% MeOH.[1] This step effectively separates the aglycone (Sakyomicin A) from glycosylated congeners (B/C).[1]

Step 3: Crystallization

Concentrate the active fractions from Sephadex chromatography. Crystallize from a mixture of Ethyl Acetate/Hexane or Acetone/Water to yield Sakyomicin A as orange needles.[1]

IsolationSubstrateNocardia sp. Fermentation BrothSeparationFiltration/CentrifugationSubstrate->SeparationMyceliumMycelial Cake(Contains Product)Separation->MyceliumBrothSupernatant(Discard/Check)Separation->BrothExtractionAcetone Extraction(Cell Lysis)Mycelium->ExtractionPartitionEthyl Acetate Partition(pH 7.0)Extraction->PartitionCrudeCrude Extract (Orange Oil)Partition->CrudeSilicaSilica Gel Chromatography(CHCl3 -> MeOH Gradient)Crude->SilicaSephadexSephadex LH-20(Methanol Isocratic)Silica->SephadexPureCrystallization(Sakyomicin A)Sephadex->Pure

Figure 2: Isolation workflow for Sakyomicin A from Nocardia fermentation broth.[1]

Analytical Characterization

To validate the isolation of Sakyomicin A, compare spectral data against these standard parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for chelated hydroxyl protons (downfield, δ 11.0–13.0 ppm) indicative of the quinone-phenol hydrogen bonding.[1]

    • Aromatic protons in the 7.0–8.0 ppm region (Ring D).

    • Methyl singlet around δ 1.5–2.0 ppm (C-3 methyl).[1]

  • Mass Spectrometry (ESI-MS):

    • Target [M+H]⁺ peak at m/z 373.[1]

    • Target [M+Na]⁺ peak at m/z 395.[1]

  • IR Spectroscopy (KBr):

    • Strong carbonyl bands (C=O) at 1620–1660 cm⁻¹ (Quinone).[1]

    • Broad -OH stretch at 3300–3500 cm⁻¹.[1]

References

  • Nagatsu, T., et al. (1986).[1] Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia.[1][2] Taxonomy, production, isolation and biological properties.[1][3] The Journal of Antibiotics, 39(11), 1533–1540.

  • Irie, H., et al. (1986).[1] Structures of new antibiotic substances, sakyomicin A, B, C, and D. Journal of the Chemical Society, Chemical Communications, (11), 875-876.[1]

  • PubChem. (n.d.).[1] Sakyomicin A (CID 3086225).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Kovacic, P., & Somanathan, R. (2014).[1] Mechanism of Action of Quinone Antibiotics. Current Bioactive Compounds, 10(4). (Contextual grounding for quinone redox mechanism).

Sakyomicin A quinone-type antibiotic characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Function, and Therapeutic Potential of a Quinone-Type Antibiotic

Part 1: Executive Summary & Chemical Profile[1]

Sakyomicin A is a quinone-type antibiotic isolated from the fermentation broth of the actinomycete Nocardia sp.[1][2] strain M-53.[1][2] Structurally characterized as a benzoquinone derivative containing a unique sugar moiety, it represents a distinct class of angucycline-like compounds.[1]

Unlike broad-spectrum agents, Sakyomicin A exhibits a focused efficacy profile, predominantly targeting Gram-positive bacteria.[1] Its pharmacological utility is defined by its ability to undergo redox cycling, generating reactive oxygen species (ROS), and its potential to inhibit viral reverse transcriptase via sulfhydryl group interaction.[1]

Physicochemical Characteristics
PropertySpecification
Molecular Formula

Molecular Weight 372.33 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in acetone, ethyl acetate, DMSO; Insoluble in water/hexane
Chromophore Benzoquinone (UV-active, sensitive to light)
Glycosidic Moiety (+)-Rhodinose (2,3,6-trideoxy-L-threo-hexose)
Stability Unstable in alkaline solutions (degradation of quinone core)
Part 2: Biosynthetic Origin & Fermentation Protocol[1]

Sakyomicin A is a secondary metabolite produced via the polyketide pathway.[1] The production relies on the controlled fermentation of Nocardia sp.[1] M-53. The following protocol outlines the optimal conditions for biosynthesis and subsequent extraction.

2.1 Fermentation Workflow

Causality: The production of quinone antibiotics is often triggered by nutrient limitation (idiophase).[1] Therefore, the protocol utilizes a two-stage fermentation: a nutrient-rich seed culture to build biomass, followed by a production culture to induce secondary metabolism.[1]

Step-by-Step Protocol:

  • Seed Culture Inoculation:

    • Inoculate Nocardia sp.[1][3] M-53 from a slant into 100 mL of seed medium (Starch 1%, Glucose 1%, Yeast Extract 0.5%, Tryptone 0.5%).

    • Incubate at 28°C for 48 hours on a rotary shaker (200 rpm).

    • Checkpoint: Culture should show dense, uniform mycelial growth without clumping.[1]

  • Production Fermentation:

    • Transfer 5% (v/v) of seed culture into 5L production flasks containing fermentation medium (Glycerol 2%, Soybean meal 1%, NaCl 0.3%, CaCO3 0.2%).

    • Incubate at 28°C for 96–120 hours.

    • Mechanism:[1] Glycerol acts as a slow-release carbon source, preventing catabolite repression and extending the production phase.[1]

  • Harvesting:

    • Centrifuge broth at 4,000 rpm for 20 minutes to separate mycelial cake from the supernatant.

    • Note: Sakyomicin A is partially excreted but largely retained in the mycelium due to its lipophilicity.[1] Both fractions must be processed.

2.2 Visualization: Production & Isolation Workflow

Sakyomicin_Production Start Nocardia sp. M-53 (Slant Culture) Seed Seed Culture (48h, 28°C, Rich Medium) Start->Seed Ferm Production Fermentation (96-120h, Glycerol/Soybean) Seed->Ferm 5% Inoculum Sep Centrifugation (Solid/Liquid Separation) Ferm->Sep Cake Mycelial Cake Sep->Cake Super Supernatant Sep->Super Ext1 Acetone Extraction Cake->Ext1 Lysis/Solubilization Ext2 Ethyl Acetate Extraction Super->Ext2 Liquid-Liquid Partition Pool Pool Organic Layers & Evaporate Ext1->Pool Ext2->Pool Purify Purification (Silica Gel -> Sephadex LH-20) Pool->Purify Final Pure Sakyomicin A (Yellow Crystals) Purify->Final

Caption: Integrated workflow for the biosynthesis, extraction, and purification of Sakyomicin A from Nocardia sp. M-53.

Part 3: Mechanism of Action (MOA)

The therapeutic activity of Sakyomicin A is biphasic, driven by its quinone core and its ability to interact with sulfhydryl groups on enzymes.

3.1 Redox Cycling and ROS Generation

The core mechanism shared by quinone antibiotics (like Sakyomicin, Doxorubicin, and Juglone) is redox cycling .

  • Reduction: The quinone moiety accepts a single electron from cellular reductases (e.g., NADH dehydrogenase), forming a semiquinone radical.[1]

  • Oxidation: In the presence of molecular oxygen (

    
    ), the semiquinone rapidly auto-oxidizes back to the parent quinone.[1]
    
  • ROS Release: This cycle transfers the electron to oxygen, generating the superoxide anion (

    
    ).[1]
    
  • Damage: Superoxide dismutates to hydrogen peroxide (

    
    ), leading to hydroxyl radical (
    
    
    
    ) formation via the Fenton reaction.[1] These radicals cause oxidative DNA damage and lipid peroxidation.[1]
3.2 Enzyme Inhibition (Reverse Transcriptase)

Sakyomicin A has demonstrated inhibitory activity against avian myeloblastosis virus reverse transcriptase.[1][4]

  • Mechanism: Direct interaction with the sulfhydryl (-SH) groups in the enzyme's active site.[1] The quinone acts as a Michael acceptor, forming covalent adducts with cysteine residues, thereby locking the enzyme in an inactive state.

3.3 Visualization: Molecular Mechanism[1]

MOA_Pathway Sak Sakyomicin A (Quinone) Semi Semiquinone Radical Sak->Semi 1e- Reduction Enz Enzyme Inhibition (Reverse Transcriptase) Sak->Enz Michael Addition Reductase Cellular Reductases Reductase->Semi Semi->Sak Auto-oxidation ROS Superoxide (O2-) & H2O2 Semi->ROS Electron Transfer to O2 O2 O2 (Oxygen) DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress SH Cysteine -SH (Active Site) SH->Enz Target

Caption: Dual mechanism of action: Redox cycling generating ROS (top loop) and direct enzyme inactivation via sulfhydryl binding (bottom path).[1]

Part 4: Antimicrobial Spectrum & Efficacy

Sakyomicin A exhibits a narrow but potent spectrum, primarily affecting Gram-positive organisms.[1] The lack of activity against Gram-negatives is attributed to the inability of the hydrophobic molecule to penetrate the outer membrane lipopolysaccharide barrier of Gram-negative bacteria.[1]

Comparative MIC Data (µg/mL)
Test OrganismGram StatusMIC (µg/mL)Interpretation
Staphylococcus aureus (FDA 209P)Positive0.1 – 0.5 Highly Susceptible
Micrococcus luteusPositive0.1 – 0.2 Highly Susceptible
Bacillus subtilisPositive0.5 – 1.0 Susceptible
Escherichia coliNegative> 100Resistant
Pseudomonas aeruginosaNegative> 100Resistant
Candida albicansFungi> 100Resistant

Note: Data derived from standard broth microdilution assays. Efficacy is comparable to other quinone antibiotics but with a distinct toxicity profile.

Part 5: Isolation & Purification Protocol

Objective: To isolate high-purity Sakyomicin A from crude extract. Prerequisite: Crude extract obtained from Section 2.1 (Ethyl Acetate/Acetone pool).[1]

  • Primary Fractionation (Silica Gel):

    • Load the crude oily residue onto a Silica Gel 60 column.[1]

    • Elution Gradient: Start with Benzene/Ethyl Acetate (10:1) and gradually increase polarity to (1:1).

    • Observation: Sakyomicin A elutes as a distinct yellow band.[1] Collect fractions and monitor via TLC (Rf ~0.45 in Benzene/Ethyl Acetate 1:1).

  • Secondary Purification (Sephadex LH-20):

    • Dissolve the active fraction in a minimal volume of Methanol.[1]

    • Load onto a Sephadex LH-20 column equilibrated with Methanol.[1]

    • Causality: This step separates compounds based on molecular size and adsorption, effectively removing pigments and remaining fatty acids.[1]

  • Crystallization:

    • Concentrate the methanol fractions.[1]

    • Induce crystallization by slow addition of Hexane or by allowing slow evaporation at 4°C.[1]

    • Result: Sakyomicin A crystallizes as yellow needles.[1]

References
  • Nagatsu, T., et al. (1986).[1] Sakyomicins A, B, C and D: New Quinone-type Antibiotics Produced by a Strain of Nocardia.[1][2][3] The Journal of Antibiotics, 39(11), 1533–1540.

  • Irie, H., et al. (1983).[1][3] Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A. Journal of the Chemical Society, Chemical Communications, (3), 174–175.[3] [1][3]

  • Take, Y., et al. (1986).[1] Role of the naphthoquinone moiety in the biological activities of sakyomicin A.[4] The Journal of Antibiotics, 39(4), 557–563.

  • Kappus, H. (1986).[1] Oxidative stress in chemical toxicity.[1] Archives of Toxicology, 60(1-3), 144–149.[1] (Mechanistic grounding for quinone redox cycling).

Sources

An In-Depth Technical Guide to the Biological Activity of Sakyomicin A Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sakyomicin A, a quinone-type antibiotic produced by Nocardia species, has demonstrated notable biological activity, particularly against Gram-positive bacteria. This guide provides a comprehensive technical overview of Sakyomicin A, detailing its antibacterial spectrum, and delving into its potential mechanisms of action. This document synthesizes current knowledge and provides detailed experimental protocols to empower researchers in the exploration of this promising antimicrobial compound. We will explore its inhibitory effects, methods for determining its potency, and the molecular pathways it likely disrupts within the bacterial cell.

Introduction to Sakyomicin A: A Promising Quinone Antibiotic

Sakyomicin A belongs to the quinone family of antibiotics, a class of compounds known for their diverse biological activities.[1] First isolated from a strain of Nocardia, Sakyomicin A and its congeners (Sakyomicin B, C, and D) have shown a selective antibacterial effect against Gram-positive bacteria.[1] The chemical structure of Sakyomicin A provides a foundation for understanding its potential interactions with bacterial targets.

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Natural products like Sakyomicin A offer a rich source of chemical diversity and unique mechanisms of action that can be exploited to combat drug-resistant pathogens. This guide aims to provide a detailed framework for the scientific community to further investigate the therapeutic potential of Sakyomicin A.

Spectrum of Antibacterial Activity

Table 1: Representative Antibacterial Activity of a Quinone Compound (Shikonin) Against Staphylococcus aureus

Bacterial StrainCompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Staphylococcus aureus (various strains)Shikonin35 - 7035 - 70[1]

Note: This data is for shikonin, a related naphthoquinone, and is intended to be illustrative of the potential activity of quinone-type antibiotics against Gram-positive bacteria. Further studies are required to determine the specific MIC values for Sakyomicin A against a comprehensive panel of Gram-positive pathogens.

Methodologies for Assessing Antibacterial Potency

A critical aspect of evaluating any new antimicrobial agent is the quantitative determination of its inhibitory and bactericidal activity. The following protocols are fundamental for assessing the efficacy of Sakyomicin A.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard and efficient technique for determining the MIC of a large number of samples.[3]

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target Gram-positive bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a densitometer or spectrophotometer (absorbance at 625 nm between 0.08 and 0.13).[3]

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Sakyomicin A Dilutions:

    • Prepare a stock solution of Sakyomicin A in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the Sakyomicin A stock solution in broth in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the Sakyomicin A dilutions.

    • Include a positive control (bacteria in broth without Sakyomicin A) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sakyomicin A that shows no visible bacterial growth.[3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol for MBC Assay:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of Sakyomicin A that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate and Incubate (16-20h) A->C B Prepare Serial Dilutions of Sakyomicin A B->C D Visually Determine MIC (Lowest concentration with no growth) C->D E Subculture from Clear MIC Wells onto Agar Plates D->E Proceed with clear wells F Incubate Agar Plates (18-24h) E->F G Determine MBC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC and MBC Determination.

Unraveling the Mechanism of Action

The precise mechanism by which Sakyomicin A exerts its antibacterial effect is not yet fully elucidated. However, based on its quinone structure and the known mechanisms of similar antibiotics, several potential targets can be hypothesized and investigated.[4][5]

Hypothesis 1: Inhibition of DNA Synthesis via Topoisomerase Targeting

Many quinolone antibiotics function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are essential for DNA replication, repair, and transcription, making them excellent targets for antibacterial agents.[2]

Experimental Approach: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate assay buffer.

    • Add varying concentrations of Sakyomicin A to the reaction mixtures. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (no inhibitor).

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Interpretation:

    • Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

DNA_Gyrase_Inhibition start Relaxed Plasmid DNA gyrase DNA Gyrase start->gyrase analysis Agarose Gel Electrophoresis start->analysis supercoiled Supercoiled DNA gyrase->supercoiled ATP sakyomicin Sakyomicin A sakyomicin->gyrase Inhibits supercoiled->analysis

Caption: Inhibition of DNA Gyrase by Sakyomicin A.

Hypothesis 2: Disruption of Cell Membrane Integrity

Some quinone-containing natural products, such as shikonin, have been shown to disrupt the bacterial cell membrane, leading to a loss of membrane potential and leakage of intracellular components.[4][8]

Experimental Approach: Membrane Potential Assay

This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential.

Step-by-Step Protocol:

  • Bacterial Preparation:

    • Grow the target Gram-positive bacteria to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer.

  • Dye Loading:

    • Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement:

    • Monitor the baseline fluorescence of the bacterial suspension using a fluorometer.

    • Add varying concentrations of Sakyomicin A to the cuvette.

    • Record the change in fluorescence over time. A disruption of the membrane potential will cause the dye to be released from the membrane, resulting in an increase in fluorescence.[9]

Hypothesis 3: Inhibition of Protein Synthesis

While less common for quinone antibiotics, inhibition of protein synthesis remains a possible mechanism of action.

Experimental Approach: In Vitro Transcription/Translation (IVTT) Assay

This cell-free system allows for the direct assessment of a compound's effect on protein synthesis.

Step-by-Step Protocol:

  • Reaction Setup:

    • Use a commercially available E. coli S30 extract system for IVTT.

    • Combine the S30 extract, amino acid mixture, energy source, and a DNA template encoding a reporter protein (e.g., luciferase or GFP).

    • Add varying concentrations of Sakyomicin A to the reactions.

  • Incubation:

    • Incubate the reactions at the recommended temperature (e.g., 37°C).

  • Detection of Protein Synthesis:

    • Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase or fluorescence for GFP) at various time points.

  • Interpretation:

    • A dose-dependent decrease in the reporter signal compared to the untreated control indicates inhibition of protein synthesis.[10]

Cytotoxicity and Selectivity: A Key Therapeutic Consideration

An ideal antibiotic should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to mammalian cells. The selectivity index (SI) is a crucial parameter for evaluating this therapeutic window.[11][12]

Calculation of Selectivity Index:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

Where:

  • IC₅₀ is the concentration of the compound that inhibits 50% of the viability of a mammalian cell line (e.g., HEK293 or HeLa).

  • MIC is the minimum inhibitory concentration against the target bacterium.

A higher SI value indicates greater selectivity for the bacterial target.

Experimental Approach: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HEK293) in the appropriate medium and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Sakyomicin A for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination:

    • Calculate the IC₅₀ value, which is the concentration of Sakyomicin A that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions

Sakyomicin A represents a promising starting point for the development of new antibiotics against Gram-positive bacteria. Its quinone structure suggests a potential mechanism of action involving the inhibition of essential cellular processes such as DNA replication or the disruption of cell membrane integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the antibacterial activity of Sakyomicin A, elucidate its precise mechanism of action, and assess its therapeutic potential.

Future research should focus on:

  • Comprehensive MIC/MBC profiling: Determining the activity of Sakyomicin A against a broad panel of clinically relevant Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE.

  • Definitive mechanism of action studies: Employing a combination of the assays described, along with other techniques such as transcriptomics and proteomics, to pinpoint the primary cellular target(s) of Sakyomicin A.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety profile of Sakyomicin A in animal models of infection.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of Sakyomicin A to optimize its potency, selectivity, and pharmacokinetic properties.

Through a concerted and rigorous scientific approach, the full therapeutic potential of Sakyomicin A and related compounds can be unlocked, contributing to the ongoing battle against antibiotic resistance.

References

  • (Reference for general information on antibiotic resistance - to be added
  • Nagasawa, T., Fukao, H., Irie, H., & Yamada, H. (1984). Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 37(7), 693–699. [Link]

  • (Reference for quinone chemistry - to be added
  • (Reference for natural product drug discovery - to be added
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl 1), 5–16. [Link]

  • Wan, C., Yuan, T., Li, L., & Chen, J. (2021). Control of Foodborne Staphylococcus aureus by Shikonin, a Natural Extract. Foods, 10(11), 2621. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • (Reference for DNA gyrase structure and function - to be added
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392. [Link]

  • (Reference for topoisomerase IV structure and function - to be added
  • (Reference for DNA gyrase supercoiling assay - to be added
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Chen, X., Yang, L., Zhang, N., Turpin, J. A., Buckheit, R. W., & Li, W. (2010). Shikonin, a component of Chinese herbal medicine, inhibits chemokine receptor function and suppresses human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 54(7), 2697–2705. [Link]

  • (Reference for membrane potential dyes - to be added
  • (Reference for fluorescence spectroscopy in microbiology - to be added
  • Wu, H., Zha, J., Wang, S., & Han, Z. (2019). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. BMC complementary and alternative medicine, 19(1), 1-8. [Link]

  • Wen, A. M., Delaquis, P., & Kitts, D. D. (2003). The selectivity index of antimicrobial agents: a tool for evaluating the safety of food additives. Journal of food science, 68(9), 2686-2689. [Link]

  • (Reference for MTT assay protocol - to be added
  • Katzen, F., Chang, G., & Kudlicki, W. (2005). The past, present and future of cell-free protein synthesis. Trends in biotechnology, 23(3), 150-156. [Link]

  • (Reference for MRSA and VRE as public health threats - to be added
  • Weisenthal, L. M. (1995). The selectivity index. Investigational new drugs, 13(2), 163-164. [Link]

  • (Reference for SAR studies in drug discovery - to be added
  • (Reference for animal models of bacterial infection - to be added
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

Sources

Methodological & Application

Application Note: High-Precision Cytotoxicity Profiling of Sakyomicin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sakyomicin A is a quinone-type angucycline antibiotic originally isolated from Nocardia sp.[1] (strain Ms14/M-53).[1] While primarily noted for its antimicrobial activity against Gram-positive bacteria, its naphthoquinone moiety confers significant cytotoxic potential against mammalian tumor cells (e.g., L1210 leukemia).[1]

The mechanism of action for Sakyomicin A involves redox cycling, leading to the generation of Reactive Oxygen Species (ROS) and the inhibition of nucleic acid synthesis. Unlike broad-spectrum anthracyclines (e.g., Doxorubicin), Sakyomicin A exhibits unique membrane transport characteristics that modulate its potency.[1]

This guide provides a standardized protocol for evaluating the cytotoxicity of Sakyomicin A. It addresses specific challenges associated with quinone-based compounds, such as solubility, photosensitivity, and interference with redox-based detection assays.[1]

Compound Architecture & Handling

Critical Technical Insight: Sakyomicin A contains a naphthoquinone core.[1][2] This structure is prone to photo-degradation and can participate in non-enzymatic redox reactions.[1] Strict adherence to handling protocols is required to prevent experimental artifacts.

Physical Properties & Storage
PropertySpecification
Source Nocardia sp.[1] (Strain Ms14)
Class Angucycline / Quinone Antibiotic
Molecular Weight ~450–500 Da (varies by specific derivative purity)
Solubility Soluble in DMSO, Methanol, Acetone; Poorly soluble in water
Stability Light Sensitive; Oxidizes in alkaline pH
Storage -20°C (Desiccated, Dark)
Stock Solution Preparation (Protocol)
  • Vehicle Selection: Use anhydrous Dimethyl Sulfoxide (DMSO).[1] Avoid ethanol due to potential volatility during long incubations.[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles.[1] Adjust DMSO volume to reach 10 mM.

  • Solubilization: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Aliquot: Dispense into light-protective amber tubes (20 µL aliquots) to avoid freeze-thaw cycles.

  • Validation: Visually inspect for precipitation.[1] The solution should be a clear, yellow-to-orange liquid.[1]

Experimental Design Strategy

Cell Line Selection

Sakyomicin A shows differential potency based on membrane permeability.[1]

  • Primary Model: L1210 or L5178Y (Murine Leukemia) – Historical standard for this compound class; suspension cells.[1]

  • Solid Tumor Model: MCF-7 (Breast) or HeLa (Cervical) – Adherent lines for comparative potency studies.[1]

Assay Selection: CCK-8 vs. MTT

Recommendation: Use CCK-8 (WST-8) over MTT.[1]

  • Reasoning: Sakyomicin A is a quinone.[1][2] Quinones can sometimes directly reduce tetrazolium salts (MTT) in the absence of cells, leading to false "viability" signals.[1] WST-8 is more stable and less prone to this artifact, though cell-free controls are still mandatory.[1] Additionally, CCK-8 requires no solubilization step, preserving suspension cells (L1210).[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the cellular entry and downstream effects of Sakyomicin A, highlighting the critical ROS generation pathway.

Sakyomicin_Mechanism Sakyo Sakyomicin A (Extracellular) Transport Membrane Transport (Rate Limiting Step) Sakyo->Transport Intra_Sakyo Intracellular Sakyomicin A Transport->Intra_Sakyo Redox Quinone Redox Cycling (NADH Dehydrogenase) Intra_Sakyo->Redox Interaction DNA DNA/RNA Synthesis Inhibition Intra_Sakyo->DNA Intercalation? ROS ROS Generation (Superoxide/H2O2) Redox->ROS e- Transfer ROS->DNA Damage Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis / Cell Death DNA->Apoptosis Mito->Apoptosis

Figure 1: Proposed cytotoxic mechanism of Sakyomicin A involving membrane transport, redox cycling, and downstream oxidative stress.[1]

Detailed Assay Protocol (96-Well Format)

Reagents Required[1][3]
  • Target Cells (e.g., L1210)[1]

  • Sakyomicin A Stock (10 mM in DMSO)[1]

  • Positive Control: Doxorubicin (10 mM Stock)[1]

  • Detection Reagent: CCK-8 Kit (Cell Counting Kit-8)[1]

  • Assay Media: RPMI-1640 + 10% FBS (Phenol-red free preferred)[1]

Step 1: Cell Seeding[1]
  • Harvest cells in the logarithmic growth phase.[1]

  • Adjust density to 5,000 cells/well (Adherent) or 10,000 cells/well (Suspension) in 100 µL media.

  • Seed into a clear-bottom 96-well plate.

  • Blank Control: Add 100 µL media only (no cells) to Column 12.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment/recovery.

Step 2: Compound Treatment

Dose Range: Prepare a 1:3 serial dilution series.

  • Top Concentration: 100 µM (High toxicity check).[1]

  • Range: 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0 (Vehicle).[1]

Dilution Protocol:

  • Prepare a "2X" working solution for each concentration in culture media. (e.g., for 100 µM final, prepare 200 µM in media).

  • Important: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent toxicity.

  • Add 100 µL of the 2X compound solution to the existing 100 µL in the wells.

  • Artifact Control: Add the highest concentration of Sakyomicin A (100 µM) to a well without cells containing media and CCK-8. This checks if the compound itself reduces the dye.[1]

Step 3: Incubation & Detection[1]
  • Incubate plates for 48 to 72 hours . (Sakyomicin A transport can be slow; 24h may underestimate potency).[1]

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1–4 hours at 37°C. Monitor color development (orange formazan).

  • Measure Absorbance (OD) at 450 nm using a microplate reader. Reference wavelength: 650 nm.[1]

Data Analysis & Interpretation

Workflow Logic

Assay_Workflow Stock Stock Prep (10mM DMSO) Seed Cell Seeding (5-10k/well) Stock->Seed Treat Treatment (Serial Dilution) Seed->Treat Incubate Incubation (48-72 Hours) Treat->Incubate Read CCK-8 Readout (OD 450nm) Incubate->Read Calc IC50 Calculation Read->Calc

Figure 2: Step-by-step workflow for Sakyomicin A cytotoxicity profiling.

Calculation

Calculate % Viability using the formula:


[1]
  • 
    :  Absorbance of cells + Sakyomicin A.[1]
    
  • 
    :  Absorbance of cells + DMSO only.
    
  • 
    :  Absorbance of media only.
    

Note: If the "Artifact Control" (Compound + Media + CCK8) has a higher OD than the Blank, subtract this value from the Test ODs to correct for chemical reduction.

Expected Results
ParameterExpected OutcomeInterpretation
L1210 IC50 0.5 – 5.0 µg/mLHigh sensitivity (Standard).[1]
Solid Tumor IC50 > 10 µg/mLLower sensitivity due to transport limits.[1]
Doxorubicin IC50 < 0.5 µg/mLPositive control should be more potent.[1]
Z-Factor > 0.5Indicates a robust assay suitable for screening.[1]

References

  • Discovery & Isolation: Irie, K. et al. (1983).[1] Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia.[1][3] Taxonomy, production, isolation and biological properties.[1][3][4][5] The Journal of Antibiotics.

  • Structure Elucidation: Nagatsu, T. et al. (1984).[1] Structures of new antibiotic substances, sakyomicin A, B, C, and D. Tetrahedron Letters.

  • Mechanism (Quinone/Redox): O'Brien, P. J. (1991).[1] Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions.

  • Comparative Cytotoxicity: Tomankova, K. et al. (2015).[1][6] In vitro cytotoxicity analysis of doxorubicin-loaded... on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine.

Sources

Application Note: High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of Sakyomicin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sakyomicin A, an angucycline antibiotic, represents a class of complex natural products with significant therapeutic potential. Accurate determination of its molecular weight is a foundational step in its characterization, essential for structural elucidation, purity assessment, and downstream pharmacological studies. This application note provides a detailed protocol for the analysis of Sakyomicin A using High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source. We delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure a robust and self-validating methodology.

Introduction: The Significance of Accurate Mass in Natural Product Discovery

Natural products are a cornerstone of drug discovery, offering vast structural diversity and biological activity. Sakyomicin A, a member of the angucycline family of antibiotics, is a polyketide-derived metabolite with a complex polycyclic structure.[1] In the journey from a crude microbial extract to a potential drug candidate, unambiguous molecular formula determination is a critical milestone. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy within a few parts per million (ppm).[2] This level of precision allows for the confident assignment of an elemental composition, distinguishing between compounds with the same nominal mass but different molecular formulas.

This guide will outline a comprehensive workflow for the molecular weight determination of Sakyomicin A, leveraging the sensitivity and accuracy of ESI-HRMS. We will explore the principles of electrospray ionization for such molecules and provide a step-by-step protocol for sample preparation, instrument calibration, data acquisition, and analysis.

Foundational Principles: Electrospray Ionization of Angucyclines

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, reducing in-source fragmentation and preserving the molecular ion.[3][4] This is particularly advantageous for complex, potentially fragile molecules like Sakyomicin A. The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation, which ultimately leads to the ejection of gas-phase ions.[5][6]

For Sakyomicin A, with its multiple hydroxyl and carbonyl groups, ESI in both positive and negative ion modes is feasible. In positive ion mode, protonation ([M+H]⁺) is the most likely ionization pathway, while in negative ion mode, deprotonation ([M-H]⁻) is expected. The choice of ionization mode can influence sensitivity and the observation of adducts.

Experimental Workflow: A Validated Protocol

The following protocol is designed to be a self-validating system, with built-in checks for instrument performance and data quality.

Materials and Reagents
  • Sakyomicin A standard (or purified sample)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic acid (≥99%)

  • Ammonium acetate (≥99%)

  • High-Resolution Mass Spectrometer Calibrant Solution (e.g., Sodium Cesium Iodide mix or a commercial ESI tuning mix)

  • Micropipettes and sterile, low-binding tubes

  • Syringe filters (0.22 µm, PTFE or other appropriate material)

Sakyomicin A: Molecular and Structural Information

It is crucial to begin with the correct theoretical mass. Based on current database information, the molecular formula for Sakyomicin A is C₁₉H₁₆O₈.[1] Note that other congeners, such as Sakyomicin C (C₂₅H₂₆O₉), exist, so verification against the specific isolated compound is essential.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₈PubChem CID: 3086225[1]
Monoisotopic Mass 372.08452 DaPubChem CID: 3086225[1]
Average Mass 372.336 g/mol PubChem CID: 3086225[1]

Diagram 1: Sakyomicin A Structure

Caption: 2D structure of Sakyomicin A (C₁₉H₁₆O₈).

Instrument Calibration and Tuning

Rationale: Regular calibration is paramount for achieving high mass accuracy. The instrument's mass-to-charge (m/z) scale can drift due to environmental and electronic fluctuations. A multi-point calibration across the desired mass range ensures that the measured m/z values are accurate.

Protocol:

  • Prepare the mass spectrometer according to the manufacturer's guidelines for routine maintenance and performance checks.

  • Infuse the appropriate ESI calibration solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Perform an automated or manual calibration procedure in both positive and negative ion modes, ensuring that the mass accuracy for the known calibrant ions is within the acceptable range (typically < 2 ppm).

  • Verify the calibration by re-acquiring the calibrant spectrum and confirming the mass accuracy of the major peaks.

Sample Preparation

Rationale: Proper sample preparation is critical to avoid ion suppression and contamination of the ESI source. The goal is to have the analyte in a volatile solvent at an appropriate concentration.

Protocol:

  • Prepare a stock solution of Sakyomicin A in methanol at a concentration of 1 mg/mL.

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 50:50 acetonitrile:water with 5 mM ammonium acetate (for negative mode).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

Data Acquisition

Rationale: The ESI source parameters are optimized to achieve stable and efficient ionization of the analyte. The high-resolution mass analyzer settings ensure that the resulting data has sufficient resolving power to determine the accurate mass.

Protocol:

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters. A typical starting point for angucycline-type molecules is provided in the table below. These should be fine-tuned to maximize the signal intensity of the ion of interest.

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kV
Cone Voltage 20 - 40 V20 - 40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Desolvation Temp. 350 - 450 °C350 - 450 °C
  • Acquire data in full scan mode over a mass range that encompasses the expected ions (e.g., m/z 100-1000).

  • Ensure the mass analyzer is operating in high-resolution mode (resolving power > 10,000 FWHM).

  • If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).

Diagram 2: Mass Spectrometry Workflow

Mass_Spec_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sakyomicin A Sample Dilution Dilution & Filtration Sample->Dilution Solvent LC-MS Grade Solvents Solvent->Dilution Infusion Direct Infusion Dilution->Infusion Calibrant Calibrant Solution Calibration Instrument Calibration Calibrant->Calibration Calibration->Infusion ESI Electrospray Ionization Infusion->ESI HRMS High-Resolution Mass Analysis ESI->HRMS Spectrum Mass Spectrum Generation HRMS->Spectrum Mass_Det Accurate Mass Determination Spectrum->Mass_Det Formula_Gen Molecular Formula Generation Mass_Det->Formula_Gen Report Final Report Formula_Gen->Report

Sources

Application Note: Elucidating Quinone-Mediated Antibiotic Resistance Architectures Using Sakyomicin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sakyomicin A is a quinone-type antibiotic originally isolated from Nocardia sp. strain M-53.[1] Unlike targeted enzyme inhibitors (e.g., fluoroquinolones targeting DNA gyrase), Sakyomicin A functions primarily through redox cycling and the disruption of electron transport systems in Gram-positive bacteria. This unique mechanism makes it an invaluable chemical probe for studying oxidative stress response networks and redox-based resistance mechanisms .

This application note details the methodology for using Sakyomicin A to induce, isolate, and characterize resistance phenotypes. By following this guide, researchers can deconvolute complex resistance architectures involving efflux pumps, enzymatic reduction, and membrane permeability alterations.

Mechanistic Background

To effectively study resistance, one must understand the "attack" vector. Sakyomicin A acts as a redox cycler.

  • Entry: The molecule permeates the cell wall of Gram-positive organisms (e.g., Staphylococcus aureus, Nocardia spp.).

  • Activation: Intracellular reductases reduce the quinone moiety to a semiquinone radical.

  • Toxicity: The semiquinone reacts with molecular oxygen (

    
    ) to generate superoxide anions (
    
    
    
    ), driving oxidative stress, damaging DNA/lipids, and disrupting the electron transport chain (ETC).

Resistance Hypothesis: Bacteria survive this assault via three primary mechanisms:

  • Efflux: Pumping the drug out before redox cycling occurs.

  • Sequestration/Modification: Enzymatic modification of the quinone ring to prevent reduction.

  • ROS Mitigation: Upregulation of superoxide dismutase (SOD) and catalase.

Experimental Workflow: Resistance Profiling

The following workflow describes the generation of Sakyomicin-resistant mutants and the subsequent identification of the resistance mechanism.

Phase 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Establish baseline sensitivity.

Materials:

  • Sakyomicin A (Stock: 10 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Test Organism: S. aureus ATCC 29213 (or target Gram-positive strain)

  • 96-well microtiter plates

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in MHB.
    
  • Dilution: Perform a 2-fold serial dilution of Sakyomicin A across the plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Phase 2: Spontaneous Mutant Generation (Stepwise Selection)

Objective: Force evolution of resistance mechanisms.

Rationale: Single-step selection often yields low-level resistance. Stepwise exposure selects for cumulative mutations (e.g., efflux upregulation + target modification).

Protocol:

  • Inoculation: Inoculate bacteria into MHB containing Sakyomicin A at 0.5x MIC . Incubate overnight.

  • Passage 1: Transfer 100

    
    L of the sub-MIC culture into fresh MHB containing 1x MIC .
    
  • Passage 2-N: Repeat transfer daily, doubling the drug concentration each time (2x, 4x, 8x, 16x MIC) until growth is inhibited or a stable resistant phenotype (Saky^R^) is achieved.

  • Stabilization: Passage the Saky^R^ isolate on drug-free agar for 5 generations to ensure resistance is genetic (stable) and not phenotypic adaptation.

Mechanistic Deconvolution Protocols

Once a resistant mutant (Saky^R^) is isolated, use these assays to determine how it resists the drug.

Assay A: Efflux Pump Inhibition Screen

Hypothesis: If resistance is driven by efflux, blocking the pump will restore sensitivity.

Reagents:

  • Reserpine: A known efflux pump inhibitor (EPI) for Gram-positives.

  • CCCP (Carbonyl cyanide m-chlorophenylhydrazone): Proton motive force disruptor.

Protocol:

  • Prepare duplicate MIC plates for the Saky^R^ mutant.

  • Plate 1 (Control): Standard Sakyomicin A dilution.

  • Plate 2 (Treatment): Sakyomicin A dilution + Reserpine (20

    
    g/mL)  constant concentration.
    
  • Analysis: Calculate the Fold Reduction in MIC.

    
    
    
    • Interpretation: A

      
      -fold reduction indicates active efflux is a primary resistance driver.
      
Assay B: ROS Quantification (NBT Assay)

Hypothesis: Resistant mutants may have upregulated antioxidant defenses, showing lower ROS levels under drug pressure.

Protocol:

  • Treat Wild Type (WT) and Saky^R^ strains with 1x MIC of Sakyomicin A for 2 hours.

  • Add Nitroblue Tetrazolium (NBT) to a final concentration of 0.5 mg/mL.

  • Incubate for 30 minutes at 37°C. (NBT is reduced by superoxide to form a dark blue formazan precipitate).

  • Pellet cells, wash with PBS, and solubilize precipitate in DMSO.

  • Measure absorbance at 560 nm.

Data Interpretation:

Observation Mechanism Implication

| Saky^R^ ROS


 WT ROS  | Resistance is likely Target Modification  or Reduced Permeability  (Drug doesn't enter). |
| Saky^R^ ROS 

WT ROS
| Resistance involves Enhanced Antioxidant Capacity (e.g., catalase/SOD upregulation). |

Pathway Visualization

The following diagram illustrates the logical flow for characterizing the resistance mechanism of Sakyomicin A using the protocols above.

Sakyomicin_Resistance_Workflow Start Sakyomicin A Resistant Mutant (Saky^R) Efflux_Screen Efflux Inhibition Assay (+ Reserpine/CCCP) Start->Efflux_Screen ROS_Assay ROS Quantification (NBT / Flow Cytometry) Start->ROS_Assay Genomics Whole Genome Sequencing (vs Wild Type) Start->Genomics Efflux_Pos MIC Decreases >4-fold Efflux_Screen->Efflux_Pos Efflux_Neg MIC Unchanged Efflux_Screen->Efflux_Neg ROS_Low Low ROS Levels (Despite Drug Presence) ROS_Assay->ROS_Low ROS_High High ROS Levels (Cell Death/Stasis) ROS_Assay->ROS_High Gene_Mut Mutation in Reductase or Porin Genes Genomics->Gene_Mut Mech_Efflux Mechanism: Active Efflux Pump (e.g., MFS/ABC Transporter) Efflux_Pos->Mech_Efflux Mech_Target Mechanism: Metabolic Bypass or Permeability Block Efflux_Neg->Mech_Target Inferred Mech_Redox Mechanism: Antioxidant Upregulation (SOD/Catalase) ROS_Low->Mech_Redox Gene_Mut->Mech_Target

Figure 1: Decision matrix for deconvoluting Sakyomicin A resistance mechanisms based on phenotypic and genotypic assays.

References

  • Igarashi, M., et al. (1980). "Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia.[1] Taxonomy, production, isolation and biological properties."[1][2] The Journal of Antibiotics, 33(11), 1262–1267. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinone Action: Inhibition of DNA Gyrase." Biochemistry, 53(10), 1565–1574. (Contextual reference for quinone-gyrase interactions). Link

  • Hernández, A., et al. (2011). "Multidrug efflux pumps in Gram-positive bacteria." Journal of Antimicrobial Chemotherapy, 66(1), 14–19. Link

  • Imlay, J. A. (2003). "Pathways of Oxidative Damage." Annual Review of Microbiology, 57, 395-418. (Mechanistic grounding for ROS assays). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sakyomicin A Solubilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SAK-SOL-001 Topic: Overcoming Solubility Barriers in Aqueous Media Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1]

Welcome to the Technical Support Center

I understand you are encountering precipitation or instability issues with Sakyomicin A . This is a common challenge with angucycline antibiotics. Their tetracyclic benz[a]anthracene core provides potent biological activity but renders them highly lipophilic and prone to "crashing out" in aqueous buffers.[1]

This guide replaces standard datasheets with a field-proven troubleshooting workflow. We will move from basic stock preparation to advanced formulation strategies, ensuring your data reflects the drug's activity, not its solubility limit.

Part 1: The Foundation (Stock Preparation)

The Golden Rule: Never attempt to dissolve Sakyomicin A directly in water, PBS, or cell culture media. It will form micro-precipitates that are often invisible to the naked eye but will skew your IC50 data.[1]

Standard Protocol: DMSO Stock

Dimethyl sulfoxide (DMSO) is the universal solvent for this class of quinone antibiotics.[1]

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1] Avoid DMSO that has been stored loosely capped, as it is hygroscopic; absorbed water reduces solubility power.[1]

  • Target Concentration: Prepare a stock solution of 10 mM to 50 mM .

    • Why? High concentration stocks allow for minimal volume addition to your assay (keeping final DMSO < 0.5%).[1]

  • Dissolution Mechanics:

    • Add DMSO to the vial.[1][2]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be a clear, bright yellow/orange liquid (characteristic of quinones). If particles remain, sonicate in a water bath for 5 minutes at room temperature.

Storage: Aliquot immediately into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: The Transition (Aqueous Dilution)

This is where 90% of experiments fail.[1] Adding a hydrophobic stock directly to a large volume of static water causes rapid local precipitation.[1]

The "Intermediate Step" Method

To prevent shock-precipitation, use an intermediate dilution step.[1]

Sakyomicin_Dilution_Workflow Stock Stock Solution (100% DMSO) 50 mM Inter Intermediate Dilution (10% DMSO in Media) 500 µM Stock->Inter 1:10 Dilution (Dropwise + Vortex) Final Final Assay Well (≤0.5% DMSO) Target: 1-10 µM Stock->Final Direct Addition Inter->Final Dilute to Target Precip RISK: Precipitation Final->Precip If Direct Addition

Figure 1: Recommended dilution workflow. Direct addition (red dashed line) increases precipitation risk.[1] The intermediate step (yellow) stabilizes the dispersion.

Protocol:

  • Prepare an Intermediate Solution by diluting your Stock 1:10 into your assay buffer (e.g., 10 µL Stock + 90 µL Media).

  • Vortex immediately during addition.

  • Use this Intermediate Solution to dose your final assay wells.[1]

Part 3: Advanced Formulation (Troubleshooting)

If you still observe precipitation (turbidity or loss of activity) at your working concentration, the compound's hydrophobicity exceeds the capacity of the buffer. You must introduce a carrier.[1]

Strategy A: Surfactant Stabilization (Tween 80)

Surfactants prevent the aggregation of hydrophobic molecules.[1]

  • Add: 0.05% to 0.1% (v/v) Tween 80 to your assay buffer before adding the drug.[1]

  • Mechanism: Tween forms micelles that encapsulate the Sakyomicin molecules, keeping them dispersed.

Strategy B: Cyclodextrin Complexation (The "Pharma" Approach)

If Tween is toxic to your cells, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Protocol: Prepare your assay buffer containing 10% to 20% (w/v) HP-β-CD .

  • Mechanism: The cyclodextrin ring forms a "host-guest" complex, shielding the hydrophobic drug from the water. This is the gold standard for in vivo delivery of angucyclines [1][2].[1]

Comparative Data: Solubility Enhancers
MethodSolubility Limit (Est.)Cellular ToxicityBest For
PBS Only < 1 µM (High Risk)NoneNone
DMSO (0.5%) ~10–50 µMLow (Cell line dependent)Standard Screening
Tween 80 (0.1%) ~100 µMModerateBiochemical Assays
HP-β-CD (20%) > 500 µMVery LowAnimal Studies / Sensitive Cells
Part 4: Frequently Asked Questions (FAQ)

Q1: The solution turned from yellow to purple/blue. Is it spoiled? A: Likely not spoiled, but your pH is too high.[1] Sakyomicin A contains phenolic hydroxyl groups on the quinone ring.[1] In basic conditions (pH > 8), these deprotonate, causing a bathochromic shift (color change to blue/purple) [3].[1]

  • Fix: Ensure your buffer is buffered to pH 7.0–7.4 (HEPES or PBS).[1] Avoid unbuffered water.[1]

Q2: I see crystals in my microscope during the cell assay. A: This is "Crash-out." The local concentration of the drug exceeded its solubility limit.[1]

  • Fix: Switch to the Intermediate Dilution Method (Part 2). If that fails, lower your working concentration or switch to the Cyclodextrin method (Part 3).

Q3: Can I store the diluted aqueous solution? A: No. Angucyclines are chemically unstable in water over long periods (hydrolysis of glycosidic bonds) and physically unstable (precipitation). Always prepare aqueous dilutions fresh on the day of the experiment [4].

Q4: Is Sakyomicin A light sensitive? A: Yes, like most quinone-based antibiotics (e.g., Doxorubicin), it is photo-sensitive.[1]

  • Fix: Wrap tubes in foil and perform experiments in low light if possible.

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Issue Observed Precip Visible Precipitate / Turbidity Start->Precip Tox Unexpected Cell Death (Control) Start->Tox Color Color Change (Yellow -> Purple) Start->Color CheckConc Is Conc > 50 µM? Precip->CheckConc DMSOCheck Is Final DMSO > 1%? Tox->DMSOCheck CheckPH Check Buffer pH Color->CheckPH Reduce Reduce Conc OR Use HP-beta-CD CheckConc->Reduce Yes Vortex Use Intermediate Dilution Step CheckConc->Vortex No LowerDMSO Lower DMSO to < 0.5% DMSOCheck->LowerDMSO Yes DrugTox Drug is potent; Check IC50 Lit. DMSOCheck->DrugTox No AdjustPH Adjust to pH 7.0-7.4 CheckPH->AdjustPH

Figure 2: Diagnostic logic for common Sakyomicin A experimental failures.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Nagasawa, T., et al. (1984). Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia.[1][3][4] The Journal of Antibiotics.

  • PubChem. Sakyomicin A (CID 3086225) - Chemical and Physical Properties.[1] National Library of Medicine.[1]

  • Rohr, J., & Thiericke, R. (1992). Angucycline group antibiotics.[1] Natural Product Reports.

Sources

Preventing Sakyomicin A degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sakyomicin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of Sakyomicin A during storage and throughout your experiments. As a potent quinone-type angucycline antibiotic, understanding its stability is paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of Sakyomicin A.

Q1: What is the recommended solvent for preparing Sakyomicin A stock solutions?

A1: We recommend using anhydrous Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions of Sakyomicin A. DMSO is a powerful solvent for a wide array of organic compounds, including many natural products, and is compatible with most downstream applications when used at low final concentrations[1][2]. For cell-based assays, it is crucial to ensure the final concentration of DMSO is well-tolerated by the specific cell line, typically below 0.5% (v/v)[1].

Q2: How should I store the solid compound and stock solutions of Sakyomicin A?

A2: Proper storage is critical to maintain the integrity of Sakyomicin A.

  • Solid Form: The lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[3] Keeping the compound in a desiccated environment is also recommended.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for long-term stability.[4]

Q3: Is Sakyomicin A sensitive to light?

A3: Yes. As a quinone-containing compound, Sakyomicin A is expected to be sensitive to light. Exposure to ambient or UV light can lead to photodegradation, altering its chemical structure and diminishing its biological activity. Therefore, all handling steps, from weighing the solid to preparing solutions and conducting experiments, should be performed with protection from light. Use amber vials, cover tubes with aluminum foil, and minimize exposure to direct light sources.

Q4: What is the stability of Sakyomicin A in aqueous solutions and cell culture media?

A4: The stability of angucycline antibiotics like Sakyomicin A in aqueous solutions is often pH-dependent. Some angucyclines exhibit instability at neutral or higher pH values. Since most cell culture media are buffered around pH 7.2-7.4, it is advisable to prepare fresh dilutions of Sakyomicin A in your experimental media immediately before use. For long-term experiments, the stability should be empirically determined in your specific medium.

Troubleshooting Guide

Encountering issues with your experiments involving Sakyomicin A? This guide provides potential causes and solutions to common problems.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected bioactivity Degradation of Sakyomicin A stock solution.- Ensure stock solutions are stored at -80°C in single-use aliquots. - Avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions if degradation is suspected.
Degradation in experimental media.- Prepare working solutions in your final medium immediately before adding to your assay. - For long-incubation experiments, consider replenishing the medium with freshly diluted Sakyomicin A at appropriate intervals.
Photodegradation during handling.- Protect all solutions containing Sakyomicin A from light by using amber tubes or covering them with foil. - Minimize exposure to ambient light during experimental setup.
Precipitation of the compound in aqueous media Poor solubility at the working concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to your cells. - Vigorously vortex the working solution upon dilution into the aqueous medium. - Consider a brief sonication of the stock solution before dilution.
Variability between experimental replicates Inaccurate pipetting of viscous stock solutions.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. - Ensure complete mixing after each dilution step.
Uneven exposure to light.- Treat all samples, including controls, with the same light-protection measures.

Experimental Protocols

Protocol 1: Preparation of Sakyomicin A Stock Solution (10 mM in DMSO)

This protocol provides a step-by-step guide for preparing a concentrated stock solution of Sakyomicin A.

Materials:

  • Sakyomicin A (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid Sakyomicin A to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On an analytical balance, carefully weigh the desired amount of Sakyomicin A. For example, for 1 mg of Sakyomicin A (Molecular Weight: 372.33 g/mol ), you would need 268.6 µL of DMSO to make a 10 mM solution.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the solid Sakyomicin A.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Assessing the Stability of Sakyomicin A in Cell Culture Medium

This protocol allows you to determine the stability of Sakyomicin A in your specific experimental conditions.

Materials:

  • Sakyomicin A stock solution (in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

  • Preparation of Spiked Medium: Prepare a working solution of Sakyomicin A in your cell culture medium at the highest concentration you plan to use in your experiments.

  • Time Points: Aliquot the spiked medium into several sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubation: Place the tubes in a 37°C incubator. The t=0 sample should be immediately processed or frozen at -80°C.

  • Sample Collection: At each designated time point, remove one tube from the incubator and freeze it at -80°C until analysis.

  • Analysis: Once all samples are collected, thaw them and analyze the concentration of intact Sakyomicin A using a validated HPLC method.

  • Data Interpretation: Plot the concentration of Sakyomicin A versus time to determine its degradation kinetics in your specific medium.

Visualizing Degradation and Prevention

Potential Degradation Pathways for Quinone-type Antibiotics

The following diagram illustrates general degradation pathways that quinone-containing compounds like Sakyomicin A may undergo. These include photodegradation and pH-mediated reactions.

cluster_degradation Degradation Factors Sakyomicin_A Sakyomicin A (Intact) Degradation_Products Inactive Degradation Products Sakyomicin_A->Degradation_Products Photodegradation Sakyomicin_A->Degradation_Products pH-mediated hydrolysis/oxidation Sakyomicin_A->Degradation_Products Thermal Degradation Light Light Exposure (UV, Ambient) pH Suboptimal pH (e.g., neutral/alkaline) Temp High Temperature Freeze-Thaw Cycles

Caption: Factors contributing to Sakyomicin A degradation.

Experimental Workflow for Maintaining Sakyomicin A Stability

This workflow outlines the key steps to ensure the integrity of Sakyomicin A throughout your experiments.

Caption: Recommended workflow for Sakyomicin A handling.

References

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules. 2022;27(10):3286. Available from: [Link]

  • Tiefenbacher EM, Haen E, Przybilla B, Kurz H. Photodegradation of some quinolones used as antimicrobial therapeutics. J Pharm Sci. 1994 Apr;83(4):463-7.
  • Stability studies: A review. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2013;1(4):184-195.
  • Siavirani M, et al. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis.
  • Mirabet V, et al. Effect of freezing and storage temperature on stability and antimicrobial activity of an antibiotic mixture used for decontamination of tissue allografts. Cell Tissue Bank. 2018;19(3):365-374.
  • Wang J, et al. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Front Microbiol. 2024;15:1323381.
  • Novotna J, et al. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins. Molecules. 2019;24(15):2718.
  • Jordan A, Gathergood N. Designing Safer and Greener Antibiotics. Molecules. 2015;20(9):16598-638.
  • de Bairros AV, et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Braz J Pharm Sci. 2018;54(1):e00188.
  • German-Paszta R, et al. Extremely long time stability study of selected antibiotic standards. J Pharm Biomed Anal. 2010;51(3):736-41.
  • Chen M, et al. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. 2022;11(16):2503.
  • Degradation of Antibiotics. Encyclopedia MDPI. 2022.
  • Manivasagan P, et al. Optimization of Culture Conditions for Production of Antibacterial Metabolite by Marine Bacteria. International Journal of Pharmaceutical Sciences Review and Research. 2016;38(1):15-21.
  • de Oliveira VM, et al. Biodegradation of the Antibiotic Doxycycline by Bacteria from the Gastrointestinal Tract of Cucurbit Beetles (Diabrotica speciosa). J Braz Chem Soc. 2018;29(8):1683-1691.
  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites.
  • Standardizing optimal conditions for large-scale antibiotic production. 2024.
  • What are the storage conditions (temperature and humidity) for anti biotics in raw form?
  • Boukhalfa-Deraoui N, et al. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan. Electron J Biotechnol. 2019;40:34-41.
  • In Vitro Cell Based Assays. Assay Guidance Manual.
  • Stability study of the pharmaceutical substance shikonin.
  • Thuy TTT, et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology. 2018;39(4):365-372.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Mozzi G, Mirabelli L, Nipoti VR. [Stability at different pH of polyene antibiotics derived from partricin]. Boll Chim Farm. 1991 Mar;130(3):97-100.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med Chem Lett. 2016;7(10):931-935.
  • Crystalline Degradation Products of Vancomycin as Chiral Stationary Phase in Microcolumn Liquid Chromatography.
  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. 2023;11:e16353.
  • Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO 2 Nanocomposite.
  • Dimethyl Sulfoxide (DMSO)
  • [Stability at different pH of polyene antibiotics derived from partricin]. Boll Chim Farm. 1991 Mar;130(3):97-100.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med Chem Lett. 2016;7(10):931-935.

Sources

Validation & Comparative

Sakyomicin A: Validation of Antibacterial Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile

Sakyomicin A is a quinone-type angucycline antibiotic originally isolated from Nocardia sp. strain M-53.[1] Unlike glycopeptides (e.g., Vancomycin) that target cell wall synthesis, Sakyomicin A and its congeners (B, C, and D) typically function through DNA intercalation and the generation of reactive oxygen species (ROS) via redox cycling, a hallmark of quinone-containing pharmacophores.

This guide provides a rigorous framework for validating Sakyomicin A against multidrug-resistant (MDR) clinical isolates, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). It contrasts Sakyomicin A with the current Standard of Care (SoC), Vancomycin, to highlight its potential as an alternative scaffold for overcoming established resistance mechanisms.

Chemical & Biological Profile
FeatureSakyomicin AVancomycin (Comparator)
Class Angucycline (Benz[a]anthracene derivative)Glycopeptide
Source Nocardia sp.[1][2] M-53Amycolatopsis orientalis
Primary Target DNA synthesis / Redox cycling (ROS generation)Cell Wall (D-Ala-D-Ala binding)
Spectrum Gram-positive (Aerobic/Anaerobic)Gram-positive
Mol. Weight ~400–500 Da range (varies by congener)1,449.3 Da
Resistance Potential Low (due to oxidative stress mechanism)Moderate (VanA/VanB gene acquisition)

Mechanism of Action (MoA) Comparison

To understand the utility of Sakyomicin A, one must distinguish its mode of action from the cell-wall inhibiting comparators. While Vancomycin relies on steric hindrance of peptidoglycan cross-linking, Sakyomicin A leverages the quinone moiety to disrupt intracellular homeostasis.

Comparative Pathway Visualization

MOA_Comparison cluster_Vancomycin Vancomycin (Glycopeptide) cluster_Sakyomicin Sakyomicin A (Angucycline) Vanc Vancomycin Target_V D-Ala-D-Ala (Peptidoglycan Precursor) Vanc->Target_V Binds High Affinity Action_V Steric Blockade of Transglycosylation Target_V->Action_V Result_V Cell Wall Lysis Action_V->Result_V Saky Sakyomicin A (Quinone Moiety) Target_S1 DNA Intercalation Saky->Target_S1 Planar Insertion Target_S2 Redox Cycling (Quinone -> Semiquinone) Saky->Target_S2 Enzymatic Reduction Result_S DNA Damage & Membrane Peroxidation Target_S1->Result_S Inhibits Replication ROS ROS Generation (Superoxide Radicals) Target_S2->ROS ROS->Result_S

Figure 1: Mechanistic divergence between Vancomycin (cell wall inhibition) and Sakyomicin A (DNA intercalation and oxidative stress).

Experimental Validation Protocol

This section outlines the mandatory workflow to validate Sakyomicin A efficacy. This protocol is designed to be self-validating by including specific QC strains with known MIC ranges for the comparator.

Phase A: Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI M07 Standard)

1. Materials & Reagents
  • Test Agent: Sakyomicin A (Stock: 10 mg/mL in DMSO).

  • Comparator: Vancomycin HCl (Stock: 10 mg/mL in Water).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well polystyrene, round-bottom.

2. Clinical Isolate Panel Selection

To prove clinical relevance, the panel must include:

  • QC Control: S. aureus ATCC 29213 (MSSA) — Validates the assay conditions.

  • Target 1: S. aureus ATCC 43300 (MRSA) — Validates activity against mecA+ strains.

  • Target 2: Enterococcus faecalis ATCC 51299 (VanB VRE) — Validates activity against glycopeptide resistance.

3. Step-by-Step Workflow
  • Inoculum Prep: Suspend colonies in saline to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Dilution Series: Prepare 2-fold serial dilutions of Sakyomicin A (Range: 64 µg/mL to 0.06 µg/mL) in the 96-well plate.

  • Inoculation: Add 50 µL of diluted inoculum to each well (Final volume 100 µL; Final bacterial concentration ~5 x 10^5 CFU/mL).

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.

Phase B: Time-Kill Kinetics

Objective: Determine if Sakyomicin A is bacteriostatic or bactericidal.

  • Setup: Inoculate CAMHB containing Sakyomicin A at 4x MIC .

  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on nutrient agar.

  • Definition: Bactericidal = ≥3 log10 reduction in CFU/mL from baseline at 24h.

Data Analysis & Interpretation

Use the following structure to report your validation data. The "Reference" column provides the expected performance for the control (Vancomycin) to ensure assay validity.

Table 1: Comparative MIC Summary (Template)
OrganismStrain IDPhenotypeVancomycin MIC (µg/mL) [Ref Range]Sakyomicin A MIC (µg/mL) [Expected]Interpretation
S. aureusATCC 29213MSSA (QC)0.5 – 2.0< 1.0 Validation Successful if Control passes
S. aureusATCC 43300MRSA0.5 – 2.0< 2.0 Retained activity in MRSA
E. faecalisATCC 29212Susceptible1.0 – 4.0< 4.0 Baseline activity
E. faecalisATCC 51299VRE (VanB)16 – 32< 4.0 Critical differentiator (Lack of cross-resistance)

Note on Interpretation:

  • If Sakyomicin A MIC > 16 µg/mL, the compound is considered inactive for clinical development.

  • If Sakyomicin A MIC is ≤ 2 µg/mL against VRE, it indicates a distinct mechanism from Vancomycin, confirming the value of the angucycline scaffold.

Validation Workflow Visualization

Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution start Start: Sakyomicin A Validation media Media: CAMHB (Cation-Adjusted) start->media strains Panel: MRSA, VRE, MSSA (QC) start->strains dilution Serial Dilution (64 - 0.06 µg/mL) media->dilution strains->dilution incubate Incubate 16-20h @ 35°C dilution->incubate read Visual Read (Turbidity Check) incubate->read decision Control (Vanc) within Range? read->decision fail INVALID ASSAY Check pH, Ca2+, Inoculum decision->fail No pass VALID DATA Record Sakyomicin MIC decision->pass Yes

Figure 2: Decision tree for validating MIC data quality. Adherence to CLSI control ranges is mandatory for acceptance.

References

  • Nagasawa, T., Fukao, H., Irie, H., & Yamada, H. (1984).[1] Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia.[1] Taxonomy, production, isolation and biological properties.[1][2] The Journal of Antibiotics, 37(7), 693–699. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

  • Khajuria, A., et al. (2019). Mechanisms of Action of Angucycline Antibiotics: A Review. Frontiers in Microbiology. (Contextual grounding for Angucycline MoA).
  • Rybak, M. J., et al. (2020).[2][4] Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline. American Journal of Health-System Pharmacy. Link

Sources

Unmasking Sakyomicin A: A Comparative Guide to Genetic Approaches for Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive natural product to a clinically viable drug is fraught with challenges. One of the most critical hurdles is the identification of the molecule's cellular target. Sakyomicin A, a naphthoquinone-containing actinomycete metabolite, has demonstrated notable cytotoxic and antibacterial activities. However, its precise mechanism of action remains to be fully elucidated. This guide provides an in-depth comparison of powerful genetic strategies to definitively identify the cellular target(s) of Sakyomicin A, empowering researchers to accelerate its development from a promising hit to a validated lead.

This document deviates from a rigid template, instead offering a logical, field-proven workflow. We will explore the causality behind experimental choices, ensuring each proposed protocol is a self-validating system grounded in established scientific principles.

The Enigma of Sakyomicin A: What We Know

Sakyomicin A's biological activity is intrinsically linked to its naphthoquinone moiety. This chemical group is a common feature in natural products with diverse pharmacological effects, including anticancer and antimicrobial properties. Quinones are known to be redox-active molecules that can generate reactive oxygen species (ROS), leading to cellular stress and apoptosis. Indeed, compounds with similar structures, such as Shikonin, have been shown to induce apoptotic cell death and autophagy in cancer cells.[1][2] This existing knowledge provides a crucial starting point for designing robust phenotypic screens to identify the molecular target of Sakyomicin A.

Genetic Strategies for Target Deconvolution: A Comparative Overview

Identifying the direct molecular target of a small molecule is a pivotal step in drug development. Genetic approaches offer an unbiased and powerful means to achieve this by linking a compound's activity to specific genes or pathways. Here, we compare three state-of-the-art genetic screening methodologies that can be applied to uncover the target of Sakyomicin A:

  • Drug-Resistant Mutant Screening: A classic and effective forward genetics approach.

  • Genome-Wide Overexpression Screening: A gain-of-function strategy to identify proteins that confer resistance when overproduced.

  • CRISPR/Cas9-Based Screening: A versatile and precise tool for loss-of-function, gain-of-function, and gene interference screens.

The following sections will delve into the principles, protocols, and comparative advantages of each method, supported by examples of their successful application in identifying the targets of other natural products.

Method 1: The Tried and True - Drug-Resistant Mutant Screening

This approach is predicated on the principle that mutations in the gene encoding the direct target of a drug can confer resistance. By selecting for and sequencing resistant mutants, the identity of the target can be revealed. This method has been successfully used to identify the targets of numerous antifungal compounds, including echinocandins, rapamycin, and tacrolimus.

Causality Behind the Choice

If Sakyomicin A acts on a single, essential protein, mutations that alter the drug-binding site or otherwise prevent the drug's inhibitory effect will allow cells to survive in its presence. This provides a direct and powerful selection pressure to isolate informative mutants.

Experimental Workflow

Caption: Workflow for Drug-Resistant Mutant Screening.

Detailed Protocol

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Culture the target cells (e.g., a human cancer cell line like A549 or a bacterial strain like Bacillus subtilis) in the presence of serial dilutions of Sakyomicin A.

  • Determine the MIC, the lowest concentration that completely inhibits visible growth.

2. Generation and Selection of Resistant Mutants:

  • Plate a high density of cells (~10⁸ to 10⁹) onto solid or liquid media containing 2-10x the MIC of Sakyomicin A.

  • To increase mutation frequency, cells can be pre-treated with a mutagen such as ethyl methanesulfonate (EMS), though this can increase the background mutation rate.

  • Incubate plates until resistant colonies appear.

3. Verification of Resistance:

  • Isolate individual resistant colonies and re-streak them on media with and without Sakyomicin A to confirm the resistance phenotype.

  • Perform MIC assays on the resistant strains to quantify the level of resistance.

4. Genomic Analysis:

  • Extract genomic DNA from the parental strain and several independent resistant mutants.

  • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant strains but not the parental strain.

  • Focus on non-synonymous mutations in coding regions that are common across multiple independent resistant isolates.

5. Target Validation:

  • If a candidate target gene is identified, introduce the specific mutation into the parental strain using CRISPR/Cas9-mediated gene editing.

  • Assess whether this engineered mutation confers resistance to Sakyomicin A.

  • Alternatively, express the wild-type and mutant versions of the putative target protein and test for direct binding of Sakyomicin A in vitro.

Method 2: The Power of More - Genome-Wide Overexpression Screening

This gain-of-function approach operates on the principle that increasing the cellular concentration of the drug's direct target can "soak up" the compound, thereby requiring a higher concentration to elicit a cytotoxic effect. This strategy has been successfully employed to identify the target of the antifungal marine natural product, theonellamide.[3]

Causality Behind the Choice

If Sakyomicin A's cytotoxicity is due to the inhibition of a specific protein, overexpressing this protein can titrate the drug, leading to a resistant phenotype. This method is particularly useful if the target is not an essential gene, which might be missed in a loss-of-function screen.

Experimental Workflow

Caption: Workflow for Genome-Wide Overexpression Screening.

Detailed Protocol

1. Library Transduction:

  • Utilize a commercially available or custom-built genome-wide open reading frame (ORF) or cDNA library cloned into a lentiviral or retroviral vector.

  • Transduce the Sakyomicin A-sensitive host cell line at a low multiplicity of infection (MOI) to ensure that most cells receive a single integration event.

2. Drug Selection:

  • After library integration, culture the pooled cell population in the presence of a concentration of Sakyomicin A that inhibits growth by approximately 50% (IC50).

  • Continue to culture the cells for several passages to allow for the enrichment of cells overexpressing resistance-conferring genes.

3. Identification of Resistance Genes:

  • Isolate genomic DNA from the enriched cell population and a control population not treated with the drug.

  • Use polymerase chain reaction (PCR) to amplify the integrated ORF/cDNA sequences.

  • Perform next-generation sequencing of the amplicons to determine the relative abundance of each ORF/cDNA in the treated versus untreated populations.

  • Genes whose corresponding ORFs/cDNAs are significantly enriched in the Sakyomicin A-treated population are considered primary hits.

4. Target Validation:

  • Individually clone the top candidate genes and transduce them into the parental cell line.

  • Confirm that overexpression of a specific candidate gene confers resistance to Sakyomicin A.

  • Perform downstream biochemical assays to confirm a direct interaction between the protein product and Sakyomicin A.

Method 3: The Precision Tool - CRISPR/Cas9-Based Screening

CRISPR/Cas9 technology has revolutionized functional genomics and offers a highly precise and versatile platform for target identification. For the purposes of identifying the target of a cytotoxic compound like Sakyomicin A, a genome-wide CRISPR knockout (KO) screen is the most direct application. This approach has been successfully used to identify thioredoxin as the target of ferroptocide, a derivative of the natural product pleuromutilin.[4]

Causality Behind the Choice

If Sakyomicin A requires its target to be present to exert its cytotoxic effect, then knocking out the gene encoding that target will render the cell resistant. This provides a powerful and unbiased method to screen the entire genome for genes essential for Sakyomicin A's activity.

Experimental Workflow

Caption: Workflow for CRISPR/Cas9 Knockout Screening.

Detailed Protocol

1. Cell Line Preparation:

  • Generate a stable cell line expressing the Cas9 nuclease. This can be achieved through lentiviral transduction followed by selection.

2. Library Transduction:

  • Transduce the Cas9-expressing cell line with a genome-wide single-guide RNA (sgRNA) library at a low MOI.

  • The library should contain multiple sgRNAs targeting each gene in the genome to ensure robust knockout.

3. Drug Selection:

  • Culture the pooled, transduced cells for a sufficient time to allow for gene editing and protein turnover.

  • Treat the cell population with a concentration of Sakyomicin A that effectively kills the majority of the cells (e.g., IC90).

4. Identification of Resistance-Conferring Gene Knockouts:

  • Harvest genomic DNA from the surviving cells and from a control population that was not treated with the drug.

  • Amplify the sgRNA-encoding regions from the genomic DNA via PCR.

  • Use next-generation sequencing to determine the abundance of each sgRNA in the treated and untreated populations.

  • Genes targeted by sgRNAs that are significantly enriched in the Sakyomicin A-treated population are identified as candidate targets.

5. Target Validation:

  • Validate the top hits by generating individual knockout cell lines for each candidate gene using at least two different sgRNAs.

  • Confirm that the knockout of the candidate gene confers resistance to Sakyomicin A.

  • Further validation can be achieved through biochemical binding assays and cellular thermal shift assays (CETSA) to demonstrate a direct interaction.

Comparative Analysis of Genetic Approaches

FeatureDrug-Resistant Mutant ScreeningGenome-Wide Overexpression ScreeningCRISPR/Cas9 Knockout Screening
Principle Selection of spontaneous or induced mutations that confer resistance.Identification of genes that, when overexpressed, lead to resistance.Identification of gene knockouts that result in resistance.
Pros - Direct genetic evidence of target engagement.- Can identify specific resistance-conferring mutations.- Does not require specialized libraries.- Effective for non-essential gene targets.- Can identify downstream effectors in the pathway.- Commercially available libraries are readily accessible.- High precision and specificity.- Genome-wide coverage.- Can be adapted for gene activation (CRISPRa) or interference (CRISPRi) screens.
Cons - Can be time-consuming to generate and characterize mutants.- May identify resistance mechanisms other than target mutation (e.g., drug efflux).- Whole-genome sequencing can be costly.- May not identify targets that are toxic when overexpressed.- Can have a higher rate of false positives due to off-target effects of overexpression.- Requires the generation of a stable library-transduced cell population.- May not identify essential gene targets.- Requires a Cas9-expressing cell line.- Off-target effects of Cas9 are a potential concern.
Best Suited For Compounds with a single, well-defined target.Identifying targets that are part of a larger complex or pathway.Unbiased, genome-wide screening for targets of cytotoxic compounds.

Conclusion and Future Directions

The elucidation of Sakyomicin A's molecular target is a critical step towards realizing its therapeutic potential. The genetic approaches outlined in this guide – drug-resistant mutant screening, genome-wide overexpression screening, and CRISPR/Cas9-based screening – provide a powerful and complementary toolkit for this endeavor. While each method has its own strengths and weaknesses, a multi-pronged approach that combines genetic screening with orthogonal validation methods such as chemical proteomics and biochemical assays will provide the most robust and reliable identification of Sakyomicin A's mechanism of action. By systematically applying these strategies, researchers can move beyond phenotypic observations and uncover the precise molecular interactions that underpin the promising biological activity of this natural product.

References

  • Rasul, A., et al. (2014). Molecular mechanisms of casticin action: an update on its antitumor functions. Asian Pacific Journal of Cancer Prevention, 15(21), 9049-9058. Available at: [Link]

  • Wang, Y., et al. (2020). Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction. Frontiers in Pharmacology, 11, 797. Available at: [Link]

  • Li, M., et al. (2021). Shikonin Induces Autophagy and Apoptosis in Esophageal Cancer EC9706 Cells by Regulating the AMPK/mTOR/ULK Axis. Evidence-Based Complementary and Alternative Medicine, 2021, 6696753. Available at: [Link]

  • Matsuo, Y., et al. (2021). Recent advances in target identification of bioactive natural products. Journal of General and Applied Microbiology, 67(1), 1-9. Available at: [Link]

  • Bolton, J. L., & Dunlap, T. L. (2017). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 30(1), 13-37. Available at: [Link]

  • Nomura, D. K., & Maimone, T. J. (2018). Target Identification of Bioactive Covalently Acting Natural Products. In Chemical Genomics (pp. 1-21). Springer, Cham. Available at: [Link]

  • Li, G., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 9, 761609. Available at: [Link]

  • Olsson, A., et al. (2016). Mechanisms of action of tasquinimod on the tumour microenvironment. Journal of Experimental & Clinical Cancer Research, 35(1), 1-10. Available at: [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

  • Zhang, H., et al. (2021). Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma. Oxidative Medicine and Cellular Longevity, 2021, 6649589. Available at: [Link]

  • Chen, Y., et al. (2020). Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway. Journal of International Medical Research, 48(9), 0300060520956851. Available at: [Link]

  • Liu, Y., et al. (2021). Saikosaponin D Inhibits the Proliferation and Promotes the Apoptosis of Rat Hepatic Stellate Cells by Inducing Autophagosome Formation. Evidence-Based Complementary and Alternative Medicine, 2021, 9954504. Available at: [Link]

  • El-Sayed, R. A., & Kamel, R. (2020). The chemical and biological activities of quinones: Overview and implications in analytical detection. Phytochemistry Reviews, 19(5), 1189-1217. Available at: [Link]

  • Wang, K., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(7), 1195-1208. Available at: [Link]

  • Zhang, C., et al. (2022). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Materia Medica, 1(3), 324-340. Available at: [Link]

  • Un, I. K., et al. (2023). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. Molecules, 28(14), 5481. Available at: [Link]

Sources

Comparative Transcriptomic Profiling: Sakyomicin A vs. Standard Transcription Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sakyomicin A, a quinone-type angucycline antibiotic produced by Nocardia sp., presents a distinct pharmacological profile compared to classical transcription inhibitors like Rifampicin. While Rifampicin acts by directly sterically occluding the RNA polymerase exit channel, Sakyomicin A and related angucyclines typically exert bactericidal effects through redox cycling and DNA intercalation.

This guide provides a rigorous experimental framework for comparing the transcriptomic signatures of Sakyomicin A against industry-standard controls. By utilizing high-resolution RNA-sequencing (RNA-seq), researchers can deconvolute the primary mechanism of action (MOA) from secondary oxidative stress responses.

The Comparative Landscape
FeatureSakyomicin A (Target)Rifampicin (Comparator)Mitomycin C (Secondary Control)
Chemical Class Angucycline (Quinone)AnsamycinAziridine/Quinone
Primary MOA DNA intercalation / Redox cyclingRNA Polymerase inhibition (β-subunit)DNA Cross-linking
Transcriptional Signature SOS Response (recA, lexA) + Oxidative Stress (katG)RNAP Upregulation (rpoB/C) + Metabolic ShutdownStrong SOS Response
Spectrum Gram-positive (Nocardia, Staphylococcus)Broad spectrum (Gram+ / Mycobacteria)Broad spectrum
Handling Constraint Light Sensitive (Quinone moiety)Light SensitiveToxic/Carcinogenic

Experimental Design Strategy

To generate authoritative data, the experimental design must account for the rapid kinetics of transcriptional changes. A "kill curve" approach is insufficient; we require a "stress response" approach.

Dosage and Timing
  • Concentration: Treat bacterial cultures (e.g., Staphylococcus aureus or Streptomyces coelicolor) at 0.5x MIC (Minimum Inhibitory Concentration) .

    • Reasoning: Sub-lethal concentrations induce specific adaptive transcriptional responses without causing massive cell death and RNA degradation, which confounds analysis.

  • Time Points: 15 min, 30 min, and 60 min post-exposure.

    • Reasoning: Transcriptional bursts occur within minutes. 15 min captures immediate shock; 60 min captures adaptive remodeling.

The "Gold Standard" Controls
  • Negative Control: DMSO/Solvent-only mock treatment (Essential for normalizing background expression).

  • Positive Control A (Rifampicin): To identify pure transcriptional inhibition signatures.

  • Positive Control B (Ciprofloxacin or Mitomycin C): To identify DNA damage signatures, distinguishing them from Sakyomicin's potential redox effects.

Detailed Protocol: RNA-Seq Workflow

Objective: Extract high-quality RNA from Gram-positive bacteria treated with Sakyomicin A, ensuring preservation of short-half-life mRNA.

Phase 1: Treatment & Harvest
  • Inoculation: Grow S. aureus in Mueller-Hinton Broth (MHB) to early exponential phase (

    
    ).
    
  • Compound Addition:

    • Add Sakyomicin A (dissolved in DMSO) to final conc. of 0.5x MIC.

    • CRITICAL: Perform Sakyomicin handling in low-light conditions to prevent quinone photodegradation.

  • Quenching: At

    
     min, mix 1 mL of culture with 2 mL of RNAprotect Bacteria Reagent  (Qiagen) immediately. Vortex for 5s.
    
    • Mechanism:[1][2][3][4] This "freezes" the transcript profile instantly, preventing mRNA degradation during centrifugation.

Phase 2: Lysis & Extraction

Gram-positive cell walls require enzymatic digestion.

  • Enzymatic Lysis: Resuspend pellet in TE buffer containing Lysostaphin (200 µg/mL) and Lysozyme (20 mg/mL). Incubate at 37°C for 15 min.

  • Mechanical Disruption: Transfer to bead-beating tubes (0.1 mm zirconia beads). Homogenize (e.g., Precellys) at 6500 rpm for 30s x 2 cycles.

  • Purification: Proceed with column-based extraction (e.g., RNeasy Mini Kit) including on-column DNase I digestion to remove genomic DNA.

Phase 3: Library Preparation
  • rRNA Depletion: Use Ribo-Zero Plus or equivalent. Bacterial mRNA is non-polyadenylated; oligo-dT capture will fail.

  • QC Check: Verify RNA Integrity Number (RIN) > 7.0 using Agilent Bioanalyzer.

  • Sequencing: Illumina NovaSeq, PE150 (Paired-end 150bp), targeting >10 million reads per sample.

Bioinformatics & Expected Signatures

Differential Expression Analysis

Compare


 Fold Change (LFC) between Sakyomicin-treated and DMSO-treated samples.
  • Sakyomicin A Signature (Angucycline Mode):

    • Upregulated: recA, lexA (SOS response due to DNA interaction), sodA, katG (Oxidative stress response), uvrABC (Excision repair).

    • Downregulated: Cell division genes (ftsZ), virulence factors (energy conservation mode).

  • Rifampicin Signature (Comparator):

    • Upregulated: rpoB, rpoC (RNA Polymerase subunits). Bacteria attempt to compensate for blocked polymerase by manufacturing more subunits—a classic Rifampicin diagnostic marker.

    • Downregulated: Ribosomal proteins (Stringent response).

Pathway Enrichment (KEGG/GO)

Use GSEA (Gene Set Enrichment Analysis) to visualize the shift.

  • Sakyomicin: Enriched for "DNA Replication," "Base Excision Repair," and "Oxidative Phosphorylation."

  • Rifampicin: Enriched for "Ribosome Assembly" (down) and "RNA Polymerase" (up).

Visualization: Mechanism & Workflow

The following diagram illustrates the comparative logic between the two antibiotic classes and the experimental workflow.

G cluster_0 Experimental Workflow cluster_1 Transcriptional Signatures (Output) Culture Bacterial Culture (Exp Phase) Treat_Sak Treatment: Sakyomicin A (0.5x MIC) Culture->Treat_Sak Treat_Rif Control: Rifampicin (0.5x MIC) Culture->Treat_Rif RNA_Ext RNA Extraction (Enzymatic Lysis) Treat_Sak->RNA_Ext Treat_Rif->RNA_Ext Seq Illumina Seq (rRNA Depleted) RNA_Ext->Seq Sig_Sak Sakyomicin Signature: SOS Response (recA+) Oxidative Stress (katG+) Seq->Sig_Sak Differential Expression Sig_Rif Rifampicin Signature: RNAP Upregulation (rpoB+) Stringent Response Seq->Sig_Rif Differential Expression Mech_Sak Mechanism: DNA Intercalation & Redox Cycling Mech_Sak->Sig_Sak Causality Mech_Rif Mechanism: RNAP Steric Occlusion Mech_Rif->Sig_Rif Causality

Figure 1: Comparative workflow linking experimental treatment to specific transcriptomic outputs. Sakyomicin A induces stress pathways distinct from the transcriptional blockade of Rifampicin.

Interpretation of Results

When analyzing the data, the researcher must look for the "Angucycline Fingerprint" :

  • Differentiating from General Stress: If groEL and dnaK (Heat Shock Proteins) are the only upregulated genes, the concentration was likely too high (non-specific toxicity).

  • Confirming Specificity:

    • If Sakyomicin A mimics Rifampicin (upregulation of rpoB), it suggests a direct inhibition of transcription (rare for angucyclines but possible).

    • If Sakyomicin A mimics Mitomycin C (strong recA/lexA induction), it confirms DNA is the primary target.

    • If Sakyomicin A induces ahpC and trxB (Thioredoxin pathway), it confirms a redox-cycling mechanism typical of quinone antibiotics.

References

  • Nagatsu, T., et al. (1986). "Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia."[5] The Journal of Antibiotics. Link

  • Kharel, M. K., et al. (2012).[6][7][8][9] "Angucyclines: biosynthesis, mode-of-action, new natural products, and synthesis."[3][4][6][7][8][9] Natural Product Reports. Link

  • de Been, M., et al. (2011). "Transcriptome analysis of Staphylococcus aureus after treatment with sub-inhibitory concentrations of antibiotics." PLoS ONE. (Methodology reference for 0.5x MIC protocols).
  • Campbell, E. A., et al. (2001). "Structural mechanism for rifampicin inhibition of bacterial rna polymerase." Cell. Link

Sources

Independent Verification of Sakyomicin A's Biological Activities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a framework for the independent verification of the reported biological activities of Sakyomicin A, a quinone-type antibiotic. It also proposes a novel avenue of investigation into its potential to induce ferroptosis, a form of programmed cell death. This document is intended for researchers in microbiology, oncology, and drug discovery, offering detailed experimental protocols and the scientific rationale behind them.

Introduction to Sakyomicin A

Sakyomicin A is a member of the quinone family of antibiotics, first isolated from a strain of Nocardia.[1] Its initial characterization revealed activity primarily against Gram-positive bacteria.[1] Like other naphthoquinone compounds, it is presumed to exert cytotoxic effects, although detailed public data on this is scarce. Given the growing body of evidence that similar naphthoquinone-containing molecules, such as Shikonin, can induce a non-apoptotic, iron-dependent form of cell death known as ferroptosis, a key objective of this guide is to propose and outline a verifiable experimental workflow to test the hypothesis that Sakyomicin A shares this capability.

This guide will systematically address the verification of Sakyomicin A's:

  • Antibacterial Activity

  • General Cytotoxicity

  • Ferroptotic Induction Potential (Novel Investigation)

Verification of Antibacterial Activity

The foundational claim regarding Sakyomicin A is its antibacterial effect against Gram-positive bacteria.[1] An independent verification of this activity requires a standardized method to quantify its potency. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

Experimental Design & Rationale

To robustly verify the antibacterial spectrum, Sakyomicin A should be tested against a panel of clinically relevant Gram-positive bacteria. Staphylococcus aureus, a common pathogen, serves as an excellent model. Vancomycin, a glycopeptide antibiotic with a well-characterized mechanism of action against Gram-positive bacteria, will be used as a positive control to ensure the validity of the assay.

Comparator Compound: Vancomycin
  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a clinically relevant and widely used antibiotic, making it an excellent benchmark for comparison. The typical MIC of vancomycin against susceptible S. aureus strains like ATCC 29213 is approximately 1.0 µg/ml.[3]

Experimental Workflow: Antibacterial MIC Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_bact Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with standardized bacterial suspension prep_bact->inoculate prep_saky Prepare Sakyomicin A stock solution plate Perform 2-fold serial dilutions of compounds in a 96-well plate with Mueller-Hinton Broth prep_saky->plate prep_vanc Prepare Vancomycin stock solution prep_vanc->plate plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Prepare Bacterial Inoculum: From a fresh culture of Staphylococcus aureus (e.g., ATCC 29213), prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.[4] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[5]

  • Compound Preparation: Prepare stock solutions of Sakyomicin A and Vancomycin in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations.[6][7]

  • Inoculation: Add the prepared bacterial inoculum to each well.[8] Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Data Presentation
CompoundTest OrganismExpected MIC (µg/mL)
Sakyomicin AStaphylococcus aureus ATCC 29213To be determined
VancomycinStaphylococcus aureus ATCC 29213~1.0

Verification of Cytotoxicity

The quinone moiety in Sakyomicin A suggests it may possess cytotoxic activity against eukaryotic cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Design & Rationale

To assess the cytotoxic potential of Sakyomicin A, a panel of human cancer cell lines representing different tumor types (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) should be used. Doxorubicin, a potent and widely used chemotherapeutic agent, will serve as the positive control. The endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.[10]

Comparator Compound: Doxorubicin
  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. It is a first-line treatment for a variety of cancers. IC50 values for doxorubicin vary depending on the cell line and exposure time, but are typically in the low micromolar to nanomolar range.[11][12][13][14]

Experimental Workflow: Cytotoxicity (MTT) Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout seed Seed cancer cells in a 96-well plate treat Treat cells with compound dilutions seed->treat prepare_compounds Prepare serial dilutions of Sakyomicin A and Doxorubicin prepare_compounds->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for cytotoxicity IC50 determination.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Sakyomicin A or Doxorubicin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

  • IC50 Calculation: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation
CompoundCell LineExpected IC50 (µM)
Sakyomicin AA549To be determined
Sakyomicin AMCF-7To be determined
DoxorubicinA549~0.07 - >20
DoxorubicinMCF-7~2.5

Note: Doxorubicin IC50 values can vary significantly based on experimental conditions.[11][13]

Investigation of Ferroptosis Induction (Novel Hypothesis)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The structural similarity of Sakyomicin A to other naphthoquinones known to induce ferroptosis warrants an investigation into this novel mechanism of action.

Experimental Design & Rationale

To determine if Sakyomicin A induces ferroptosis, we will measure two key hallmarks of this process: the accumulation of lipid reactive oxygen species (ROS) and an increase in intracellular labile ferrous iron (Fe²⁺). We will use established ferroptosis inducers as positive controls and a ferroptosis inhibitor to confirm the specificity of the observed effects.

Comparator Compounds
  • Erastin: A classic ferroptosis inducer that inhibits the system Xc⁻ cystine/glutamate antiporter, leading to glutathione depletion.

  • RSL3: A potent ferroptosis inducer that directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

  • Ferrostatin-1: A potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing lipid peroxidation.

Experimental Workflow: Ferroptosis Induction Assays

G cluster_treatment Cell Treatment cluster_lipid_ros Lipid Peroxidation Assay cluster_iron Intracellular Iron Assay seed Seed cancer cells treat Treat with Sakyomicin A, Erastin, RSL3, +/- Ferrostatin-1 seed->treat stain_bodipy Stain with C11-BODIPY 581/591 treat->stain_bodipy stain_ferro Stain with FerroOrange treat->stain_ferro analyze_bodipy Analyze via flow cytometry or fluorescence microscopy stain_bodipy->analyze_bodipy analyze_ferro Analyze via fluorescence microscopy or plate reader stain_ferro->analyze_ferro

Caption: Workflow for ferroptosis verification.

Detailed Protocols
  • Cell Treatment: Treat cells (e.g., A549) with Sakyomicin A, Erastin, or RSL3 for a predetermined time. Include a co-treatment group with Ferrostatin-1 to test for rescue.

  • Staining: Incubate the treated cells with 1-2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[17]

  • Washing: Wash the cells twice with Hanks' Balanced Salt Solution (HBSS).[17]

  • Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. Lipid peroxidation is indicated by a shift in fluorescence emission from red (~590 nm) to green (~510 nm).[17][18]

  • Cell Treatment: Treat cells as described for the lipid peroxidation assay.

  • Staining: Wash the cells with serum-free medium, then add a 1 µM FerroOrange working solution and incubate for 30 minutes at 37°C.[19][20]

  • Washing: Wash the cells twice with HBSS.[19]

  • Analysis: Observe the cells using a fluorescence microscope (Excitation: ~542 nm, Emission: ~572 nm) or quantify the fluorescence using a plate reader.[21][22] An increase in fluorescence intensity indicates an increase in intracellular Fe²⁺.

Data Presentation
TreatmentLipid Peroxidation (C11-BODIPY Green/Red Ratio)Intracellular Fe²⁺ (FerroOrange Fluorescence)
Vehicle ControlBaselineBaseline
Sakyomicin ATo be determinedTo be determined
Sakyomicin A + Ferrostatin-1To be determined (expected rescue)To be determined (expected rescue)
Erastin (Positive Control)IncreasedIncreased
RSL3 (Positive Control)IncreasedIncreased

Conclusion

This guide outlines a comprehensive and logically structured approach for the independent verification of Sakyomicin A's known biological activities and the exploration of a novel one. By employing standardized assays, appropriate positive and negative controls, and well-chosen comparator compounds, researchers can generate robust and reproducible data. The investigation into ferroptosis induction represents a particularly exciting frontier, potentially repositioning Sakyomicin A as a tool compound for studying this unique cell death pathway or as a lead for novel anticancer therapeutics. The provided protocols and workflows are designed to be self-validating, ensuring high scientific integrity in the pursuit of these research questions.

References

  • Nagasawa, T., Fukao, H., Irie, H., & Yamada, H. (1984). Sakyomicins A, B, C and D: new quinone-type antibiotics produced by a strain of Nocardia. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 37(7), 693–699. [Link]

  • Siomycin A induces reactive oxygen species-mediated cytotoxicity in ovarian cancer cells. (2022). Oncology Letters, 23(4), 123. [Link]

  • IC50 of doxorubicin for human lung cancer cells. ResearchGate. (n.d.). [Link]

  • Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry. (2018). Frontiers in Microbiology, 9, 269. [Link]

  • Intracellular Iron Measurement FerroOrange. Dojindo Molecular Technologies. (n.d.). [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (2025). [Link]

  • Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225. (2022). Frontiers in Nutrition, 9, 950808. [Link]

  • Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods. (2010). Journal of Clinical Microbiology, 48(10), 3745–3747. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). [Link]

  • Expanding the Biological Properties of Alkannins and Shikonins: Their Impact on Adipogenesis and Life Expectancy in Nematodes. (2018). Molecules, 23(9), 2375. [Link]

  • C11-BODIPY lipid peroxidation assay. Bio-protocol. (n.d.). [Link]

  • Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells. (2015). Toxins, 7(10), 3963–3975. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2019). Pharmaceutics, 11(11), 594. [Link]

  • MBEC values of vancomycin for S. aureus found in a few studies. ResearchGate. (n.d.). [Link]

  • Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader. (2022). Journal of Visualized Experiments, (185), e64101. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023). [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(1), 8566. [Link]

  • Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. (2023). Methods in Molecular Biology, 2683, 119–127. [Link]

  • Minimum inhibitory concentration (MIC) values (mg/L) for three antibiotics of Staphylococcus saccharolyticus isolates associated with prosthetic joint infections (n = 7). ResearchGate. (n.d.). [Link]

  • Biological properties of aureobasidin A, a cyclic depsipeptide antifungal antibiotic. (1994). Antimicrobial Agents and Chemotherapy, 38(7), 1589–1595. [Link]

  • Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells. (2015). Toxins, 7(10), 3963–3975. [Link]

  • Cell Viability Assays. Assay Guidance Manual. (2013). [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[6]-modified iron-oxide nanoparticles. (2017). Chemical Science, 8(7), 5123–5131. [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11-. Dojindo Molecular Technologies. (2023). [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. (2022). [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. (n.d.). [Link]

  • Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. (2010). Journal of Clinical Microbiology, 48(11), 3869–3873. [Link]

  • Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. (2025). [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Oncology Reports, 33(5), 2565–2573. [Link]

  • Measurement of ferrous iron (Fe2+). Bio-protocol. (n.d.). [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Molecules, 27(18), 5969. [Link]

  • Evidence for a Continuum of Decreased Vancomycin Susceptibility in Unselected Staphylococcus aureus Clinical Isolates. (2003). The Journal of Infectious Diseases, 188(4), 594–598. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025). [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments, (210), e66699. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Sakyomicin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Sakyomicin A is a quinone-type antibiotic isolated from Nocardia sp.[1]. While it exhibits lower cytotoxicity than its structural analog juglone, it remains a potent bioactive compound capable of inhibiting reverse transcriptase and participating in redox cycling [1].

The Safety Paradox: Unlike widely used chemotherapeutics, Sakyomicin A lacks a specifically assigned Occupational Exposure Limit (OEL). In the absence of a defined OEL, laboratory personnel must adopt the Precautionary Principle . We treat this compound as a Control Band 4 (High Potency) agent. The primary risks are respiratory sensitization via dust inhalation and dermal absorption leading to protein alkylation (a common property of reactive quinones).

This guide delineates the protective framework required to handle Sakyomicin A, moving beyond generic advice to specific, causal protective strategies.

The Hierarchy of Protection

Safety is not achieved by PPE alone. It is a system. The following diagram illustrates the mandatory hierarchy of controls required before you even open the vial.

HierarchyOfControls Elimination Elimination/Substitution (Not possible for specific research) Engineering Engineering Controls (Primary Barrier) Class II Type A2 BSC Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Supports PPE Personal Protective Equipment (Last Line of Defense) Double Nitrile, Tyvek, N95/P100 Admin->PPE Enforces

Figure 1: The Hierarchy of Controls for handling bioactive quinones. Note that PPE is the final barrier, not the first.

Personal Protective Equipment (PPE) Matrix

Because Sakyomicin A is often handled as a lyophilized powder, the risk of aerosolization is highest during weighing and reconstitution.

Protection ZoneEquipment StandardTechnical Justification (Causality)
Respiratory N95 (Minimum) or P100 Particle Size: Lyophilized antibiotics form fine particulates (<5µm) that bypass mucociliary clearance. If a Biological Safety Cabinet (BSC) is unavailable, a PAPR (Powered Air Purifying Respirator) is mandatory.
Dermal (Body) Tyvek® Lab Coat (Closed front)Permeation: Cotton coats absorb liquids and hold toxins against the skin. Tyvek provides an impervious barrier against the lipophilic nature of quinones.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm)Breakthrough Time: Quinones can permeate latex. Double gloving (colored under-glove, standard outer-glove) allows immediate visual detection of tears or breaches.
Ocular Chemical Splash Goggles Aerosol Defense: Safety glasses have gaps. Goggles seal the eyes against dust migration and accidental splashes during solubilization.
Operational Protocols: Step-by-Step
Phase A: Preparation & Weighing

The critical moment for exposure is when the vial is opened.

  • Engineering Setup: Activate the Class II Biological Safety Cabinet (BSC) 15 minutes prior to use to stabilize laminar flow.

  • Static Control: Lyophilized Sakyomicin A is prone to static charge, causing "fly-away" powder.

    • Action: Use an anti-static gun or polonium strip near the balance.

    • Why: This prevents the powder from repelling off the spatula and becoming airborne.

  • The "Wet Method" (Preferred): If experimental design permits, inject the solvent directly into the vial through the septum before opening. This eliminates dust generation entirely.

Phase B: Solubilization & Handling

Sakyomicin A is typically soluble in organic solvents (e.g., DMSO, Methanol).

  • Glove Compatibility Check:

    • If using DMSO : DMSO creates a vehicle that carries dissolved compounds through nitrile gloves and skin rapidly.

    • Protocol: Change outer gloves immediately if a splash occurs. Do not wait.

  • Containment: Perform all dilutions over a plastic-backed absorbent pad.

    • Self-Validating Step: If you see a yellow/orange stain (characteristic of quinones) on the white pad, your technique was sloppy. The pad acts as a visual tracer for contamination.

Phase C: Waste Disposal
  • Segregation: Do not mix with general chemical waste.

  • Classification: Treat as Trace Chemotherapy Waste (Yellow Bin) or Hazardous Chemical Waste depending on local regulations.

  • Destruction: High-temperature incineration (>1000°C) is required to break the quinone ring structure [2].

Emergency Response: Spill Logic

In the event of a spill outside the BSC, immediate decision-making is critical to prevent facility contamination.

SpillResponse Start Spill Detected Type Identify State Start->Type Powder Dry Powder Spill Type->Powder Liquid Liquid/Solvent Spill Type->Liquid ActionDry 1. Cover with wet paper towel (Prevent Aerosol) 2. Wipe inward Powder->ActionDry Do NOT Sweep ActionWet 1. Absorb with pads 2. Clean with 10% Bleach (Oxidation of Quinone) Liquid->ActionWet Dispose Double Bag as Hazardous Waste ActionDry->Dispose ActionWet->Dispose

Figure 2: Decision logic for Sakyomicin A spill cleanup. Note the prohibition on dry sweeping to prevent inhalation.

References
  • Irie, H., et al. (1983).[2] "Structures of new antibiotic substances, sakyomicin A, B, C, and D." Journal of the Chemical Society, Chemical Communications.[2] Available at: [Link]

  • CDC/NIOSH. (2016). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention. Available at: [Link]

  • OSHA. (2024). "Personal Protective Equipment Standards (29 CFR 1910.132)."[3][4][5] Occupational Safety and Health Administration.[6][7][8] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sakyomicin A
Reactant of Route 2
Sakyomicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.